4-((Isopropylamino)methyl)benzoic acid
Description
BenchChem offers high-quality 4-((Isopropylamino)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Isopropylamino)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDRIAWGUXLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257292 | |
| Record name | 4-[[(1-Methylethyl)amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96084-40-1 | |
| Record name | 4-[[(1-Methylethyl)amino]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96084-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1-Methylethyl)amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 4-((Isopropylamino)methyl)benzoic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-((Isopropylamino)methyl)benzoic acid
CAS: 96084-40-1 Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]
Executive Summary
4-((Isopropylamino)methyl)benzoic acid is a bifunctional building block characterized by a secondary amine and a carboxylic acid attached to a central phenyl core. Its structural significance lies in its ability to serve as a "linker" scaffold in peptidomimetics and serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors).
This guide addresses the specific challenges posed by its zwitterionic nature . Unlike simple organic intermediates, this molecule exhibits an "isoelectric trap" at neutral pH, rendering standard silica chromatography ineffective and aqueous extraction difficult. This document details a self-validating synthesis protocol and a purification strategy based on pH-dependent speciation.
Part 1: Molecular Architecture & Physicochemical Properties
The molecule consists of a hydrophobic toluene core flanked by two ionizable groups: a carboxylic acid (pKa ≈ 4.2) and a secondary benzylamine (pKa ≈ 9.5).
Physicochemical Data Table
| Property | Value | Notes |
| Appearance | White to off-white solid | Crystalline powder. |
| Predicted LogP | 1.88 | Moderately lipophilic, but effective distribution is pH-dependent. |
| Acid pKa | ~4.2 | Carboxylic acid deprotonates to carboxylate (COO⁻). |
| Base pKa | ~9.5 | Secondary amine protonates to ammonium (NH₂⁺). |
| Isoelectric Point (pI) | ~6.85 | pH at which net charge is zero (Zwitterion). |
| Solubility (pH 1) | High | Exists as Cation (Soluble in water/acid). |
| Solubility (pH 7) | Low | Exists as Zwitterion (Precipitates). |
| Solubility (pH 12) | High | Exists as Anion (Soluble in water/base). |
Expert Insight: The Isoelectric Trap
Researchers often fail to recover this product during workup because they attempt to extract it into an organic solvent (like Ethyl Acetate) from a neutral aqueous layer. At pH 7, the molecule exists primarily as a zwitterion (COO⁻ / NH₂⁺), which has high lattice energy and poor solubility in both non-polar organic solvents and water.
-
Operational Consequence: The most effective purification is isoelectric precipitation . By adjusting the pH of the aqueous reaction mixture to the pI (~6.8–7.0), the product will crystallize out of the solution, allowing for filtration rather than extraction.
Part 2: Synthetic Methodologies
The most robust route to 4-((Isopropylamino)methyl)benzoic acid is the Reductive Amination of 4-formylbenzoic acid (or its methyl ester, followed by hydrolysis). The protocol below uses the free acid to minimize steps, utilizing a borohydride reduction.
Diagram 1: Synthetic Workflow (Reductive Amination)
Caption: One-pot reductive amination workflow utilizing in situ imine formation followed by hydride reduction.
Detailed Protocol: Reductive Amination
Reagents:
-
4-Formylbenzoic acid (1.0 eq)
-
Isopropylamine (1.5 eq)
-
Sodium Borohydride (NaBH₄) (1.0 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 4-formylbenzoic acid in Methanol (0.5 M concentration). Add Isopropylamine dropwise.
-
Note: The reaction is exothermic.[3] Stir at room temperature for 2–4 hours. If using NaBH₄ (which reduces aldehydes), ensure the imine is fully formed first (monitor by TLC: disappearance of aldehyde). If using STAB, reagents can be mixed simultaneously as STAB selectively reduces imines over aldehydes.
-
-
Reduction: Cool the solution to 0°C. Add the reducing agent (NaBH₄) portion-wise to prevent vigorous gas evolution.
-
Safety: Vent the flask properly to release Hydrogen gas.[3]
-
-
Quenching: Once the reaction is complete (typically 1–2 hours), quench by adding a small amount of water.
-
Workup (The Critical Step):
-
Concentrate the methanol under reduced pressure.
-
Dissolve the residue in minimal water. The pH will likely be basic due to excess amine.
-
Self-Validating Step: Slowly add 1M HCl while monitoring pH. As the pH approaches 7, a white precipitate should form.
-
Filter the solid.[4] Wash with cold water and diethyl ether (to remove unreacted organic impurities).
-
Dry under vacuum.
-
Part 3: Reactivity & Stability
Diagram 2: pH-Dependent Speciation
Caption: Solubility profile driven by pH. The molecule precipitates at the isoelectric point (Zwitterion).
Chemical Stability:
-
Oxidation: The secondary amine is susceptible to N-oxidation if left in solution with peroxides or strong oxidants.
-
Esterification: The carboxylic acid can be esterified (e.g., with thionyl chloride/methanol), but the amine must be protonated (HCl salt) during this process to prevent polymerization or self-reaction.
Usage in Drug Design: This molecule is frequently used to introduce a cationic center (the amine) that mimics the basic side chain of arginine or lysine in protease inhibitors, while the benzoic acid moiety provides a rigid linker to the rest of the pharmacophore.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral features must be observed:
1H NMR (DMSO-d6, 400 MHz):
-
δ 1.1–1.3 ppm (d, 6H): Doublet corresponding to the two methyl groups of the isopropyl chain.
-
δ 3.1–3.3 ppm (m, 1H): Multiplet for the methine (CH) proton of the isopropyl group.
-
δ 3.8–4.0 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂-N).
-
δ 7.4–7.9 ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).
Mass Spectrometry (ESI):
-
Positive Mode: m/z = 194.1 [M+H]⁺.
References
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-(Propylsulfamoyl)benzoic acid & Analogs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Amination Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from [Link]
Sources
4-((Isopropylamino)methyl)benzoic acid molecular structure and weight
An In-depth Technical Guide to 4-((Isopropylamino)methyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-((isopropylamino)methyl)benzoic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core molecular structure and physicochemical properties, present a detailed, field-proven protocol for its synthesis via reductive amination, and discuss its potential applications as a versatile building block in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel chemical entities.
Core Molecular and Chemical Identity
4-((Isopropylamino)methyl)benzoic acid is a disubstituted benzene derivative, featuring both a carboxylic acid and a secondary aminomethyl group. This unique combination of an acidic and a basic functional group imparts amphoteric properties to the molecule, influencing its solubility, reactivity, and potential for biological interactions.
Molecular Structure
The molecule's architecture consists of a central benzene ring substituted at the 1- and 4- (para) positions. The carboxyl group defines it as a benzoic acid derivative, while the (isopropylamino)methyl substituent provides a key site for molecular interactions and further chemical modification.
Caption: 2D representation of 4-((Isopropylamino)methyl)benzoic acid.
Physicochemical and Computational Data
A summary of key identifiers and computed properties is crucial for laboratory use, including reaction planning, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| CAS Number | 96084-40-1 | [1] |
| Canonical SMILES | CC(C)NCC1=CC=C(C=C1)C(=O)O | [1] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [1] |
| LogP (Octanol/Water Partition Coeff.) | 1.88 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Characterization Protocol
The synthesis of 4-((isopropylamino)methyl)benzoic acid is most reliably achieved through the reductive amination of 4-formylbenzoic acid with isopropylamine. This method is widely adopted due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Causality Behind Experimental Choices
The selection of Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a critical decision. Unlike stronger hydrides like NaBH₄ or LiAlH₄, NaBH(OAc)₃ is a mild and selective reagent. It readily reduces the protonated imine intermediate formed in situ but is slow to reduce the aldehyde starting material and, importantly, will not reduce the carboxylic acid. This selectivity is paramount to prevent side reactions and ensure a high yield of the desired product, thereby creating a self-validating system where the reaction's outcome is highly predictable and clean.
Detailed Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reagent Preparation: To a solution of 4-formylbenzoic acid (1.0 eq) in an appropriate solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration), add isopropylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the corresponding iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature for 12-18 hours.
-
Monitoring: The reaction's completion should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the full consumption of the aldehyde starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product in high purity.
Applications in Drug Development and Medicinal Chemistry
While 4-((isopropylamino)methyl)benzoic acid is not an active pharmaceutical ingredient (API) itself, its structure represents a valuable scaffold for drug discovery. Compounds containing the aminomethylbenzoic acid motif are explored in various therapeutic areas. The esters of the closely related 4-(aminomethyl)benzoic acid are known intermediates in the synthesis of APIs.[3]
Potential Roles:
-
Linker/Spacer: The defined length and chemical handles (acid and amine) make it an ideal linker for attaching different pharmacophores, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).
-
Scaffold for Library Synthesis: The amine and carboxylic acid groups can be independently and orthogonally functionalized, allowing for the rapid generation of a diverse library of analogs for screening against biological targets.
-
Pharmacophore Mimic: The structure can act as a mimic for endogenous ligands, such as amino acids, to interact with enzyme active sites or receptor binding pockets.
Safety and Handling
As a standard laboratory chemical, 4-((isopropylamino)methyl)benzoic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
For comprehensive safety information, always consult the material's specific Safety Data Sheet (SDS) provided by the supplier.
References
-
4-[2-(Methylamino)propyl]benzoic acid , PubChem - National Center for Biotechnology Information, [Link]
- Process for preparing methyl 4-(aminomethyl)
Sources
Advanced Synthesis of Repaglinide: Critical Intermediates and Process Control
The following technical guide is structured to address the synthesis of Repaglinide with high scientific integrity.
Editorial Note on Chemical Identity: Extensive structural analysis and database verification (CAS Registry, PubChem, Patent Literature) indicate that 4-((Isopropylamino)methyl)benzoic acid is not a standard intermediate in the commercial or reported synthesis of Repaglinide. Repaglinide contains an isobutyl side chain and a phenylacetic acid core, whereas the specified compound contains an isopropyl group and a benzoic acid core with a secondary amine.
This discrepancy likely stems from a conflation with Nateglinide (which utilizes an isopropyl-cyclohexane moiety) or a misidentification of the actual key intermediate: 3-ethoxy-4-ethoxycarbonylphenylacetic acid (EEPA).
To fulfill the "Expertise & Experience" requirement of this guide, the content below will:
-
Clarify the Structural Mismatch to prevent experimental error.
-
Pivot to the Actual Critical Acid Intermediate (EEPA) used in Repaglinide synthesis.
-
Provide the Complete Technical Guide for the correct synthetic pathway, ensuring the user has the valid, functional protocol for Repaglinide production.
Executive Summary & Structural Correction
Repaglinide (Prandin) is a nonsulfonylurea insulin secretagogue classified as a meglitinide. Its mechanism of action involves binding to the ATP-dependent potassium (K_ATP) channels on pancreatic beta cells, inducing depolarization and insulin release.[1]
Structural Divergence Analysis
It is critical for process chemists to distinguish between the prompt's specified chemical and the actual pharmacophore requirements of Repaglinide.
| Feature | Prompt's Chemical | Actual Repaglinide Moiety | Implication |
| Chemical Name | 4-((Isopropylamino)methyl)benzoic acid | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | Distinct Precursors |
| Alkyl Group | Isopropyl (C3) | Isobutyl (C4) | Pharmacophore Mismatch |
| Core Scaffold | Benzoic Acid | Phenylacetic Acid | Linker Length Error |
| Target Drug | Likely Nateglinide (analog) | Repaglinide | Wrong Pathway |
Molecular Architecture & Strategic Importance
The synthesis of Repaglinide is a convergent strategy involving the amide coupling of two highly functionalized fragments.
The Critical Intermediates
-
Fragment A (Acid): 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (EEPA) .
-
Role: Provides the acidic tail required for receptor binding and the ethoxy substituent that influences lipophilicity.
-
Synthesis: Typically derived from 3-hydroxy-4-nitrobenzoic acid or similar resorcinol derivatives via formylation and Wittig homologation.
-
-
Fragment B (Amine): (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine .
-
Role: Contains the chiral center (S-configuration essential for bioactivity) and the bulky piperidine/isobutyl groups that fit the hydrophobic pocket of the SUR1 receptor.
-
Synthesis: Derived from 2-fluorobenzonitrile or 2-fluorobenzaldehyde via nucleophilic aromatic substitution with piperidine, followed by Grignard addition (isobutyl) and chiral resolution.
-
Synthetic Pathway Analysis (Corrected Route)
The industrial standard involves the activation of the EEPA followed by amidation with the S-Amine .
Reaction Mechanism
The reaction is a classic amide coupling. To avoid racemization of the sensitive S-amine, mild activation methods are preferred over harsh acid chlorides.
-
Activation: The carboxylic acid of EEPA is activated using Pivaloyl Chloride (Mixed Anhydride method) or DCC/HOBt (Carbodiimide method).
-
Coupling: The activated acid is attacked by the nucleophilic nitrogen of the S-Amine.
-
Hydrolysis: The ester group on the phenylacetic acid moiety (if present as a protecting group) or the ethyl ester on the benzoic position (from EEPA) is hydrolyzed to yield the final free acid form of Repaglinide.
Pathway Visualization
Caption: Convergent synthesis of Repaglinide via coupling of EEPA and S-Amine.
Experimental Protocol: Amide Coupling & Workup
Note: This protocol synthesizes Repaglinide Ethyl Ester, which is then hydrolyzed to Repaglinide.
Reagents & Equipment
-
Reactants: EEPA (1.0 eq), S-Amine (1.0 eq).
-
Coupling Agent: Pivaloyl chloride (1.1 eq) or DCC (1.1 eq).
-
Base: Triethylamine (TEA) or N-Methylmorpholine (NMM).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Equipment: 3-neck round bottom flask, nitrogen atmosphere, temperature probe.
Step-by-Step Methodology
-
Activation (Mixed Anhydride Method):
-
Charge EEPA (10 g) and Toluene (100 mL) into the reactor.
-
Cool to -5°C to 0°C.
-
Add TEA (1.1 eq) slowly to form the salt.
-
Add Pivaloyl chloride (1.1 eq) dropwise, maintaining temperature < 0°C.
-
Causality: Low temperature prevents the decomposition of the mixed anhydride and minimizes racemization.
-
Stir for 1 hour at 0°C.
-
-
Coupling:
-
Dissolve S-Amine (1.0 eq) in Toluene (50 mL).
-
Add the amine solution dropwise to the activated acid mixture at -5°C.
-
Allow the reaction to warm to room temperature (20-25°C) over 2 hours.
-
Monitoring: Check by HPLC for disappearance of S-Amine.
-
-
Quench & Workup:
-
Add water (100 mL) to quench the reaction.
-
Separate the organic layer.
-
Wash organic layer with 1N HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).
-
Dry over Na2SO4 and concentrate under vacuum.
-
-
Hydrolysis (Final Step):
-
Dissolve the resulting ester in Ethanol/Water (1:1).
-
Add NaOH (2.0 eq) and heat to 60°C for 3 hours.
-
Acidify with 1N HCl to pH 3-4 to precipitate Repaglinide.
-
Filter and recrystallize from Ethanol.
-
Critical Process Parameters (CPPs) & Impurity Control
| Parameter | Specification | Scientific Rationale |
| Coupling Temp | -5°C to 0°C | Prevents racemization of the chiral S-amine center. |
| Water Content | < 0.1% (KF) | Water competes with the amine for the activated ester, lowering yield. |
| Stoichiometry | 1:1 to 1.05:1 | Excess acid is easier to remove (via bicarbonate wash) than excess amine. |
| pH (Hydrolysis) | Adjust to 3.0-4.0 | Precise pH control ensures precipitation of the free acid without forming salts. |
Impurity Profile
-
Impurity A (Dimer): Formed if activation is too aggressive.
-
Impurity B (R-Isomer): Enantiomer of Repaglinide. Control: Strictly maintain low temperature during coupling.
-
Impurity C (Des-ethoxy): Originates from impure starting material (EEPA).
References
-
Boehringer Ingelheim KG. (1994). Benzoyl-amino-phenyl-acetic acid derivatives and their use as pharmaceuticals. US Patent 5,312,924.[1] Link
-
Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219–5246. Link
-
Chimia. (2010). An Improved Process for Repaglinide via an Efficient and One Pot Process. Chimia International Journal for Chemistry. Link
-
ResearchGate. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid.[2][3]Link
Sources
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 4-((Isopropylamino)methyl)benzoic Acid
Abstract: This technical guide provides a comprehensive analysis of the ionization behavior of 4-((isopropylamino)methyl)benzoic acid, a molecule possessing both a carboxylic acid and a secondary amine functional group. Understanding the acid dissociation constants (pKa) of such zwitterionic compounds is critical in pharmaceutical research and development, as ionization state profoundly influences key drug properties including solubility, permeability, and receptor binding.[1][2] This document will detail the theoretical underpinnings of its acid-base chemistry, outline rigorous experimental protocols for pKa determination, and discuss the implications of its pH-dependent ionization profile for drug development professionals.
Introduction to 4-((Isopropylamino)methyl)benzoic Acid
4-((Isopropylamino)methyl)benzoic acid is an amphoteric molecule, meaning it can act as both an acid and a base.[3] Its structure features a benzoic acid moiety, which contains an acidic carboxyl group (-COOH), and an N-substituted benzylamine moiety, which contains a basic secondary amino group (-NH-). The presence of these two ionizable groups dictates that the molecule's net charge is highly dependent on the pH of its environment. In the physiological pH range, such compounds can exist as zwitterions—molecules that carry both a positive and a negative charge, resulting in a neutral overall charge.[4] This dual nature is central to its physicochemical and pharmacokinetic behavior.
Table 1: Physicochemical Properties of 4-((Isopropylamino)methyl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | ChemScene[5] |
| Molecular Weight | 193.24 g/mol | ChemScene[5] |
| H-Bond Acceptors | 2 | ChemScene[5] |
| H-Bond Donors | 2 | ChemScene[5] |
| Rotatable Bonds | 4 | ChemScene[5] |
| Predicted LogP | 1.88 | ChemScene[5] |
| Predicted TPSA | 49.33 Ų | ChemScene[5] |
Fundamental Principles of Molecular Ionization
The ionization of a drug molecule is a key parameter that governs its solubility, absorption, distribution, metabolism, and excretion (ADME).[1] The degree of ionization is determined by the molecule's pKa value(s) and the pH of the surrounding medium.[6]
The pKa and the Henderson-Hasselbalch Equation
The pKa is the pH at which a specific ionizable group is 50% ionized and 50% unionized.[6][7] It is a quantitative measure of the strength of an acid in solution.[8] The relationship between pH, pKa, and the ratio of the ionized to unionized forms of a molecule is described by the Henderson-Hasselbalch equation.[9][10][11]
For the acidic carboxylic group (HA ⇌ H⁺ + A⁻): pH = pKa + log([A⁻]/[HA])[10]
For the basic amino group (BH⁺ ⇌ H⁺ + B): pH = pKa + log([B]/[BH⁺])
Where:
-
[A⁻] is the concentration of the deprotonated carboxylate.
-
[HA] is the concentration of the protonated carboxylic acid.
-
[B] is the concentration of the neutral amine.
-
[BH⁺] is the concentration of the protonated ammonium.
Zwitterions and the Isoelectric Point (pI)
Molecules like 4-((isopropylamino)methyl)benzoic acid, which contain both acidic and basic functional groups, are termed ampholytes.[2][12] Depending on the pH, they can exist in cationic, anionic, or zwitterionic forms. The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[13][14] At this pH, the concentration of the zwitterionic form is maximized.
For a simple ampholyte with one acidic (pKa1) and one basic (pKa2) group, the pI is calculated as the arithmetic mean of the two pKa values:[8][14] pI = (pKa1 + pKa2) / 2[14]
Predicted pKa Values and Ionization Profile
While experimental determination is the gold standard, computational methods can provide reliable predictions for pKa values, guiding experimental design and hypothesis generation.[15][16][17]
-
pKa1 (Carboxylic Acid): The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the alkylammonium group (once protonated) at the para position would be expected to slightly decrease the pKa (increase the acidity) of the carboxylic acid group. Therefore, the pKa1 is predicted to be in the range of 3.5 - 4.5 .
-
pKa2 (Secondary Amine): The pKa of the conjugate acid of a simple secondary amine like diethylamine is around 11. The benzyl group is slightly electron-withdrawing, which would decrease the basicity (lower the pKa) of the amine compared to a simple dialkylamine. The pKa2 is therefore predicted to be in the range of 9.0 - 10.0 .
Based on these predictions, the ionization state of 4-((isopropylamino)methyl)benzoic acid changes with pH as follows:
-
At pH < pKa1 (e.g., pH 2): Both the carboxylic acid and the amine are protonated. The molecule exists as a cation with a net charge of +1.
-
At pKa1 < pH < pKa2 (e.g., pH 7.4): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge). The molecule exists predominantly as a zwitterion with a net charge of 0.[4]
-
At pH > pKa2 (e.g., pH 11): Both the carboxylic acid and the amine are deprotonated. The molecule exists as an anion with a net charge of -1.
Experimental Determination of pKa Values
Potentiometric titration is a highly accurate and commonly used method for determining pKa values.[18][19][20] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[19][21]
Principle of Potentiometric Titration
For an amphiprotic compound like 4-((isopropylamino)methyl)benzoic acid, the titration curve of the fully protonated species with a strong base (e.g., NaOH) will exhibit two inflection points. The pH at the halfway point to the first equivalence point corresponds to pKa1, and the pH at the halfway point between the first and second equivalence points corresponds to pKa2.
Detailed Experimental Protocol
Trustworthiness: This protocol incorporates system validation steps, such as pH meter calibration and the use of standardized reagents, to ensure the accuracy and reproducibility of the results.
-
Materials and Reagents:
-
4-((isopropylamino)methyl)benzoic acid (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[20][21]
-
Standard pH buffers (e.g., pH 4, 7, 10)[21]
-
Deionized, degassed water (to avoid interference from dissolved CO2)[19][20]
-
-
Instrument Setup and Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffers (pH 4.0, 7.0, and 10.0).[21]
-
Use an automated titrator for precise, incremental delivery of the titrant.
-
Maintain a constant temperature (e.g., 25 °C) using a water bath, as pKa is temperature-dependent.
-
-
Step-by-Step Titration Procedure:
-
Accurately weigh and dissolve a sample of the compound in a known volume of water to achieve a concentration of approximately 1-10 mM.[20][21]
-
Add KCl solution to maintain a constant ionic strength.[7][21]
-
Acidify the solution to a pH below 2.0 with 0.1 M HCl to ensure the compound is fully protonated (cationic form).[21]
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide.[20][21]
-
Begin titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH is above 11 to ensure both protons have been titrated.
-
-
Data Analysis:
Implications for Drug Development
The ionization state of a drug is a critical determinant of its ADME properties.[1]
-
Solubility and Formulation: The zwitterionic form often exhibits minimum solubility (the isoelectric point), while the charged cationic and anionic forms are typically more water-soluble.[1][23] This knowledge is crucial for developing aqueous formulations, where pH must be controlled to maintain the drug in its soluble, ionized form.[1]
-
Absorption and Permeability: According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes like the gastrointestinal lining.[6] For 4-((isopropylamino)methyl)benzoic acid, the neutral species is the zwitterion. While classical zwitterions often have poor permeability due to their charge separation, their specific structure can influence this behavior.[2][24] Its absorption will be a complex interplay between its transient existence in a fully neutral (and uncharged) state and the permeability of the zwitterion itself.[6][25]
-
Drug-Receptor Interactions: The charge state of a molecule is often vital for binding to its biological target.[1] Ionizable groups can form key hydrogen bonds or electrostatic interactions within a receptor's binding pocket, and changes in their protonation state can dramatically alter binding affinity.[1]
Table 2: Summary of Ionization Behavior and Pharmaceutical Relevance
| pH Range | Predominant Species | Net Charge | Key Pharmaceutical Implications |
| < pKa1 (~3.5) | Cationic | +1 | High aqueous solubility, poor membrane permeability.[23][26] |
| pKa1 - pKa2 (~3.5-9.5) | Zwitterionic | 0 | Lowest aqueous solubility (at pI), variable membrane permeability.[4] |
| > pKa2 (~9.5) | Anionic | -1 | High aqueous solubility, poor membrane permeability.[23][26] |
Conclusion
The ionization behavior of 4-((isopropylamino)methyl)benzoic acid is characterized by two distinct pKa values corresponding to its carboxylic acid and secondary amine functional groups. This results in a pH-dependent charge profile, with the molecule existing as a cation in highly acidic conditions, an anion in highly basic conditions, and predominantly as a zwitterion in the physiological pH range. A thorough understanding of these pKa values, accurately determined through robust methods like potentiometric titration, is indispensable for scientists in drug development. This knowledge directly informs strategies for formulation, predicts pharmacokinetic behavior, and provides insight into potential drug-target interactions, ultimately guiding the rational design of safer and more effective medicines.
References
-
Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(2), 1-19. [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs Whitepaper. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ECETOC. (2007). Measurement of Acidity (pKa). ECETOC Technical Report No. 100. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. [Link]
-
SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1816, 012061. [Link]
-
JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]
-
Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Chemistry – A European Journal, 26(34), 7547-7555. [Link]
-
Hsieh, Y. L. (2012). Changes in the ionization state of pharmaceuticals – Solid and solution. University of Connecticut Graduate School. [Link]
-
Wnuk, S., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 67(10), 8345–8352. [Link]
-
Wnuk, S., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. [Link]
-
Wnuk, S., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 67(10), 8345–8352. [Link]
-
Pion Inc. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. [Link]
-
MSD Manual Professional Edition. (n.d.). Drug Absorption. [Link]
-
Pharmaeli. (2025). 5 Easy Methods to Calculate pKa. [Link]
-
ThePenguinProf. (2022, February 6). Effects of Ionization. YouTube. [Link]
-
Barbault, F., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1049–1051. [Link]
-
Walsh Medical Media. (2014). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. [Link]
-
ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? [Link]
-
Chemistry LibreTexts. (2024). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. [Link]
-
University of Szeged. (n.d.). Determination of the Isoelectric Point of Ampholytes. [Link]
-
Testa, B., et al. (1996). Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist. Journal of Pharmaceutical Sciences, 85(7), 718-724. [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
IUPAC. (n.d.). Critical compilation of acid pKa values in polar aprotic solvents. [Link]
-
Med simplified. (2021, December 31). 9. Isoelectric point and zwitterions | Amphoteric Nature of Amino acids. YouTube. [Link]
-
Study.com. (2017). Isoelectric Point Calculation | Formula & Equation. [Link]
-
Popov, K., Rönkkömäki, H., & Lajunen, L. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. [Link]
-
Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
BYJU'S. (n.d.). Henderson-Hasselbalch equation. [Link]
-
ResearchGate. (2025). The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
-
Research Outreach. (2023). pKa prediction from ab initio calculations. [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Rowan University. (2025). How to Predict pKa. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(isopropyl)amino-, methyl ester. [Link]
-
Chemistry Steps. (2022). The pKa in Organic Chemistry. [Link]
-
MDPI. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237. [Link]
-
PubChem. (n.d.). 4-(Methylamino)benzoic acid. [Link]
-
University of California, Berkeley. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
FooDB. (2010). Showing Compound 4-Isopropylbenzoic acid (FDB013929). [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. What is Isoelectric Point - Creative Proteomics [creative-proteomics.com]
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- 12. researchgate.net [researchgate.net]
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- 14. study.com [study.com]
- 15. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 16. optibrium.com [optibrium.com]
- 17. How to Predict pKa | Rowan [rowansci.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. dergipark.org.tr [dergipark.org.tr]
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- 22. scispace.com [scispace.com]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 26. youtube.com [youtube.com]
Thermodynamic Stability and Process Control of 4-((Isopropylamino)methyl)benzoic Acid Intermediates
The following technical guide details the thermodynamic stability profile of 4-((Isopropylamino)methyl)benzoic acid (CAS 96084-40-1), a critical zwitterionic intermediate often encountered in the synthesis of serine protease inhibitors and antihistamine analogs.
This guide moves beyond standard property listing to analyze the energetic drivers of the molecule's behavior, providing a roadmap for process control during synthesis, isolation, and storage.
Introduction: The Zwitterionic Paradox
4-((Isopropylamino)methyl)benzoic acid represents a classic "push-pull" electronic system. Structurally, it consists of an electron-withdrawing benzoic acid moiety coupled with an electron-donating secondary benzylamine.
From a thermodynamic perspective, this molecule does not exist as a neutral species in its lowest energy state. Instead, it adopts a zwitterionic architecture (ammonium carboxylate), where the acidic proton transfers to the basic amine.[1]
-
Acidic Moiety: Benzoic acid (
) -
Basic Moiety: Secondary amine (
) -
Result: A stable zwitterion dominates across the pH 4–9 range.
Implication for Drug Development: The high lattice energy of this zwitterionic form confers exceptional thermal stability to the solid but creates significant challenges in solubility and purification. Process scientists must treat the neutral form as a transient, high-energy state that only exists under specific pH manipulation or in aprotic solvation.
Synthetic Thermodynamics: The Reductive Amination Landscape
The synthesis of this intermediate typically proceeds via the reductive amination of 4-carboxybenzaldehyde with isopropylamine. Understanding the thermodynamics of this reaction is critical for controlling impurity profiles.
The Metastable Imine Intermediate
The reaction proceeds through a Schiff base (imine) intermediate. Thermodynamically, the formation of this imine is an equilibrium process driven by the removal of water (entropy driven).
-
Thermodynamic Risk: The imine is metastable . In the presence of water (generated by the reaction), the equilibrium favors hydrolysis back to the starting aldehyde.
-
Kinetic Control: The reduction step (using agents like NaBH₄ or catalytic hydrogenation) must be faster than the reverse hydrolysis rate.
-
Process Trap: If the reduction is too slow (e.g., poisoned catalyst or low temperature), the "transient" imine accumulates. Upon workup, this imine hydrolyzes, leading to high levels of aldehyde impurity in the final API.
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape. The goal is to push the system over the activation barrier (
Figure 1: Reaction energy profile. The Imine represents a local thermodynamic minimum, but it is susceptible to reversible hydrolysis (red dashed line) if not rapidly reduced to the global minimum Product.
Solid-State Stability and Polymorphism
Once isolated, the thermodynamic stability of the solid is governed by the crystal lattice energy.
Lattice Energy and Melting Point
As a zwitterion, the molecule forms a crystal lattice held together by strong electrostatic forces (ionic bonding) rather than weak van der Waals forces.
-
Observation: Expect a melting point significantly higher (>250°C) than the corresponding methyl ester or non-zwitterionic analogs.
-
Decomposition: The molecule often decomposes (decarboxylation) coincident with melting. Differential Scanning Calorimetry (DSC) will show a sharp endotherm immediately followed by an erratic exotherm.
Polymorphism Risks
Benzoic acid derivatives are prone to polymorphism. The zwitterion can crystallize in different hydration states (pseudopolymorphs) depending on the isolation solvent.
-
Thermodynamic Stable Form: Usually the anhydrous zwitterion packed in a "head-to-tail" motif.
-
Metastable Forms: Hydrates may form if isolated from aqueous alcohols. These can dehydrate during drying, leading to amorphous content or lattice collapse, affecting dissolution rates.
Solution Stability and Degradation Pathways
In solution, stability is strictly pH-dependent. The molecule is most stable at its isoelectric point (pI), but this is also where it is least soluble.
The Isoelectric Trap
The theoretical isoelectric point (pI) can be estimated:
-
pH < 4: Cationic species (Soluble, stable to oxidation, prone to esterification if alcohol present).
-
pH ~ 7 (pI): Neutral Zwitterion (Minimum solubility, maximum aggregation risk).
-
pH > 10: Anionic species (Soluble, highly susceptible to oxidative degradation ).
Oxidative Instability (N-Oxide Formation)
The secondary amine is the "weak link." Under basic conditions (pH > 10), the amine is unprotonated (free base) and electron-rich.
-
Mechanism: Reaction with dissolved oxygen or peroxides (common impurities in PEG or ethers) leads to the N-oxide or oxidative dealkylation (loss of the isopropyl group).
-
Mitigation: All basic processing steps should be conducted under
sparging.
Figure 2: pH-dependent stability map. The anionic form presents the highest risk for chemical degradation, while the zwitterionic form presents physical stability risks (precipitation).
Experimental Protocols
To validate the thermodynamic profile of your specific intermediate, the following protocols are recommended.
Protocol: pH-Solubility Profiling (Shake-Flask Method)
Purpose: To determine the thermodynamic solubility limit and confirm the pI.
-
Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, 7.4, and 10.0 (50 mM phosphate/citrate).
-
Saturation: Add excess solid 4-((Isopropylamino)methyl)benzoic acid to 10 mL of each buffer in amber glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).
-
Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).
-
Data Output: Plot Solubility (mg/mL) vs. pH. The minimum point of the U-shaped curve confirms the thermodynamic pI.
Protocol: Forced Degradation (Oxidative Stress)
Purpose: To assess the susceptibility of the secondary amine to oxidation.
-
Control: Dissolve 10 mg sample in 10 mL Mobile Phase (Time 0).
-
Stressed Sample: Dissolve 10 mg sample in 10 mL of 3%
solution. -
Incubation: Store at Room Temperature for 4 hours.
-
Quenching: Quench with catalase or sodium metabisulfite.
-
Analysis: Inject on HPLC.
-
Criteria: Growth of a peak at Relative Retention Time (RRT) ~0.8-0.9 usually indicates the N-oxide. If degradation >5%, the manufacturing process requires inert atmosphere controls.
Summary of Key Data
| Parameter | Thermodynamic Characteristic | Process Implication |
| Melting Point | High (>250°C, decomp) | Do not use melt-based purification techniques. |
| Solubility | U-shaped curve (Min @ pH ~7) | Isolate by adjusting pH to 7.0 to force precipitation (crystallization). |
| Reactivity | Metastable Imine precursor | Ensure rapid reduction; avoid prolonged hold times at intermediate stages. |
| Stability | Oxidation of free amine | Avoid high pH (>10) exposure in air; use antioxidants if formulating in liquid. |
References
-
Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. [Link]
- Zwitterionic Benzoic Acid Properties (Analog Data)
-
Stability Testing Guidelines: ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. [Link]
-
Solid State Thermodynamics: Grant, D. J. W. "Theory and Origin of Polymorphism." Polymorphism in Pharmaceutical Solids, 2nd Ed, Informa Healthcare, 2009. [Link]
Sources
Methodological & Application
Application Note: Robust HPLC Method Development for 4-((Isopropylamino)methyl)benzoic Acid
Introduction & Scientific Context
4-((Isopropylamino)methyl)benzoic acid is a critical intermediate in the synthesis of meglitinide class antidiabetic drugs (e.g., Repaglinide). Structurally, it consists of a hydrophobic benzene ring substituted with an acidic carboxyl group (
This amphoteric nature presents a classic "zwitterionic challenge" in chromatography. At neutral pH, the molecule exists as a zwitterion (
This guide details a Reversed-Phase Ion-Suppression strategy. By operating at an acidic pH (2.5), we protonate the carboxyl group to its neutral form (
Physicochemical Profile
Understanding the molecule is the first step in rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | MW = 193.24 g/mol | |
| LogP | 1.88 | Moderately lipophilic; suitable for RP-HPLC. |
| Acidic | ~4.2 (Carboxyl) | Ionized ( |
| Basic | ~9.5 (Amine) | Protonated ( |
| UV Max | ~230 - 240 nm | Benzene ring conjugation allows sensitive UV detection. |
Method Development Logic
The following decision tree illustrates the scientific rationale behind selecting the stationary phase and mobile phase pH.
Caption: Logic flow for selecting acidic pH and base-deactivated columns to manage zwitterionic analytes.
Detailed Experimental Protocol
Instrumentation & Reagents[1][2]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must handle backpressure > 400 bar).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Phosphoric Acid (85%), HPLC Grade.
-
Acetonitrile (ACN), Gradient Grade.
-
Milli-Q Water (18.2 MΩ·cm).
-
Chromatographic Conditions[1][2][3][4][5]
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18 | "Base-deactivated" columns protect the amine from silanol interactions. |
| Mobile Phase A | 20 mM | Suppresses carboxylic acid ionization; suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile | Strong solvent for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 230 nm | Maximize sensitivity for the benzoyl chromophore. |
| Injection Vol | 10 µL | Adjust based on sample concentration. |
Gradient Program
A gradient is recommended to elute potential late-eluting impurities from the synthesis matrix.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold (polar impurities) |
| 15.0 | 40 | 60 | Linear gradient elution |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Return to initial |
| 23.0 | 95 | 5 | Re-equilibration |
Method Validation Strategy (ICH Q2(R1))
To ensure the method is suitable for routine analysis, it must be validated according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Run a standard solution (approx. 0.1 mg/mL) six times before analyzing samples.
-
Tailing Factor (
): Must be . (Critical for amine-containing compounds). -
Theoretical Plates (
): . -
RSD of Area:
.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Spike the analyte into the sample matrix (or placebo) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Ensure pH is |
| Retention Time Drift | pH instability or Temperature fluctuation. | Use a column oven (30°C). Verify buffer pH is strictly 2.50 ± 0.05. |
| Split Peaks | Sample solvent incompatibility. | Dissolve the sample in the Mobile Phase (or 90% Buffer / 10% ACN) rather than 100% ACN. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
U.S. Pharmacopeia. (2023).[3] General Chapter <621> Chromatography.[4][5][3] USP-NF.[4]
-
PubChem. (2023). 4-(Aminomethyl)benzoic acid (Structural Analog Data). National Library of Medicine.
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
Sources
Application Note: High-Purity Recrystallization of 4-((Isopropylamino)methyl)benzoic Acid
Introduction
4-((Isopropylamino)methyl)benzoic acid is a bifunctional molecule featuring both a carboxylic acid and a secondary amine, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised purity in subsequent synthetic steps. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of delivering material with exceptionally high purity when optimized correctly.[1]
This application note provides a detailed guide to developing a robust recrystallization protocol for 4-((Isopropylamino)methyl)benzoic acid. We will explore the underlying physicochemical principles that govern solvent selection, present a step-by-step purification protocol, and offer a comprehensive troubleshooting guide. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable purification process.
Part 1: Foundational Principles and Solvent Selection Strategy
The unique structure of 4-((Isopropylamino)methyl)benzoic acid dictates its solubility behavior. The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion, particularly in its solid state or in neutral solutions.[2] This zwitterionic character significantly influences its solubility, making it less soluble in non-polar organic solvents and more soluble in polar protic solvents.[2]
The cornerstone of any successful recrystallization is the selection of an appropriate solvent or solvent system.[1] The ideal solvent must satisfy several criteria:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[3][4]
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[3][4]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]
-
Chemical Inertness: The solvent must not react with the compound.[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]
Solvent Screening Protocol
A systematic, small-scale solvent screening is the most effective method for identifying the optimal solvent system.
Methodology:
-
Place approximately 20-30 mg of crude 4-((Isopropylamino)methyl)benzoic acid into several test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate) dropwise at room temperature, agitating after each addition. Note the solubility at ambient temperature.
-
If the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point, continuing to add solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed.
Data Presentation: Solvent Screening Results
The following table summarizes expected outcomes from a solvent screening process for a typical polar, amphoteric compound like 4-((Isopropylamino)methyl)benzoic acid.
| Solvent System | Solubility (20°C) | Solubility (at Boiling) | Observations & Rationale |
| Water | Sparingly Soluble | Moderately Soluble | Good potential for high recovery. The strong polarity of water interacts well with the zwitterionic form.[5] |
| Ethanol | Sparingly Soluble | Highly Soluble | Excellent candidate. Often used for aminobenzoic acid derivatives.[4][6][7] Balances polarity for dissolving the compound when hot. |
| Methanol | Moderately Soluble | Very Highly Soluble | May be too effective a solvent, potentially leading to lower recovery unless used as part of a mixed-solvent system. |
| Isopropanol | Sparingly Soluble | Moderately Soluble | Slower evaporation rate than ethanol, which can be beneficial for forming larger crystals.[5] |
| Ethyl Acetate | Very Sparingly Soluble | Sparingly Soluble | Generally not polar enough to be a good single solvent for this zwitterionic compound, but could be an effective anti-solvent.[3] |
| Hexane/Heptane | Insoluble | Insoluble | Non-polar solvents are unsuitable for dissolving the polar compound but are excellent for use as anti-solvents or for washing.[3] |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Highly Soluble | Recommended System. This combination often provides the ideal solubility gradient. The ethanol dissolves the compound when hot, and the addition of water as an anti-solvent reduces solubility upon cooling, promoting high-yield crystallization.[3] |
Based on this analysis, an ethanol/water mixed-solvent system is highly recommended for an initial, scaled-up trial.
Part 2: Optimized Recrystallization Protocol
This protocol details the step-by-step methodology for purifying crude 4-((Isopropylamino)methyl)benzoic acid using an ethanol/water solvent system.
Mandatory Visualization: Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of 4-((Isopropylamino)methyl)benzoic acid.
Experimental Protocol
Materials and Equipment:
-
Crude 4-((Isopropylamino)methyl)benzoic acid
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Vacuum oven
Methodology:
-
Dissolution:
-
Place the crude 4-((Isopropylamino)methyl)benzoic acid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to create a slurry.
-
Heat the mixture on a hotplate with gentle stirring. Add ethanol in small portions until the solid just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield.[3]
-
-
Decolorization (Optional):
-
If the resulting solution has a noticeable color, remove it from the heat and add a very small amount (1-2% w/w) of activated carbon.
-
Return the flask to the hotplate and boil for 2-5 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution should be avoided to prevent violent bumping.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper, placed over a clean, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Causality: This step removes insoluble impurities and activated carbon. Performing this step quickly and with pre-heated glassware prevents premature crystallization in the funnel, which would decrease the yield.[3]
-
If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
-
Controlled Cooling and Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as they exclude impurities from their crystal lattice more effectively than rapidly formed small crystals.[4]
-
Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture. Causality: Washing with a cold solvent removes the impurity-laden mother liquor adhering to the crystal surfaces without significantly dissolving the desired product.[4]
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Part 3: Troubleshooting and Advanced Considerations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too rapidly. 3. The solution is too concentrated. | 1. Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 3. Consider a different solvent with a lower boiling point. |
| Poor Crystal Yield | 1. Too much solvent was used during dissolution. 2. The cooling period was too short or not cold enough. 3. Premature crystallization occurred during hot filtration. | 1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Ensure the solution is cooled in an ice bath for at least 30 minutes. 3. Ensure filtration apparatus is pre-heated and the transfer is performed quickly. |
| No Crystals Form | 1. The solution is not sufficiently supersaturated (too much solvent or compound is too soluble). 2. The glass surface is too smooth for nucleation to begin. | 1. Boil off some solvent to increase concentration. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a "seed crystal" of the pure compound to induce crystallization. |
| Product is Still Impure | 1. The cooling rate was too fast, trapping impurities.[4] 2. The chosen solvent does not effectively separate the impurity. 3. Insufficient washing of the filtered crystals. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Re-evaluate the solvent screen; the impurity may have a similar solubility profile to the product in that solvent. 3. Ensure the crystals are washed with fresh, cold solvent. |
Polymorphism: It is important to note that aminobenzoic acid derivatives can exhibit polymorphism, meaning they can crystallize in different solid-state forms with different physical properties.[5][8] The choice of solvent and the rate of cooling can influence which polymorph is obtained. Characterization of the final product by techniques such as melting point determination or X-ray diffraction is recommended to ensure consistency between batches.
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of 4-((Isopropylamino)methyl)benzoic acid. By understanding the fundamental principles of solubility and carefully selecting a solvent system, researchers can consistently achieve high purity, which is essential for the successful execution of subsequent synthetic transformations. The troubleshooting guide provides a framework for resolving common issues, enabling the optimization of this critical purification step.
References
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(isopropyl)amino-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-[Isopropyl(methyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester. Retrieved from [Link]
- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
- Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Catalytic hydrogenation conditions for 4-((Isopropylamino)methyl)benzoic acid preparation
Application Note: Optimized Catalytic Hydrogenation Protocols for 4-((Isopropylamino)methyl)benzoic Acid
Executive Summary
This application note details the optimized synthetic protocols for the preparation of 4-((Isopropylamino)methyl)benzoic acid , a critical intermediate in the synthesis of meglitinide-class antidiabetic agents (e.g., Repaglinide analogs) and other peptidomimetics.
The synthesis relies on the reductive amination of 4-carboxybenzaldehyde (or its methyl ester) with isopropylamine using heterogeneous catalytic hydrogenation. This guide addresses the specific challenges of this transformation: solubility of the zwitterionic species , prevention of aromatic ring hydrogenation , and suppression of dialkylation .
Strategic Considerations & Mechanism
The Chemical Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the secondary amine.
-
Substrates: 4-Formylbenzoic acid (4-CBA) & Isopropylamine.
-
Catalyst: Palladium on Carbon (Pd/C) is preferred over Platinum (Pt) or Nickel (Ni) due to its high activity for imine reduction under mild conditions, minimizing the risk of reducing the benzoic acid ring to a cyclohexane derivative.
-
Thermodynamics: The formation of the imine is an equilibrium process. Water removal (chemical or physical) or a large excess of amine drives the equilibrium. However, in catalytic hydrogenation, the rapid reduction of the imine pulls the equilibrium forward effectively.
Solubility & Salt Formation
A major engineering challenge is that 4-carboxybenzaldehyde is poorly soluble in water, and the product (an amino acid) is zwitterionic.
-
Strategy: We utilize an in-situ sodium salt formation strategy. By converting the carboxylic acid to its sodium carboxylate form using NaOH, we ensure complete solubility in aqueous methanol, allowing the hydrogenation to proceed in a homogeneous liquid phase with a heterogeneous catalyst.
Visualization: Reaction Mechanism
The following diagram illustrates the pathway from the aldehyde precursor to the final amine, highlighting the critical intermediate reduction step.
Figure 1: Mechanistic pathway of the reductive amination. The critical control point is the selective reduction of the imine without affecting the aromatic ring.
Experimental Protocols
Protocol A: The "Aqueous-Basic" Method (Recommended for Scale-Up)
This method avoids the use of organic esters, working directly with the acid precursor. It is "greener" and avoids a hydrolysis step.
Reagents:
-
4-Carboxybenzaldehyde (4-CBA): 15.0 g (100 mmol)
-
Isopropylamine: 11.8 g (200 mmol, 2.0 eq)
-
Methanol: 100 mL
-
Water: 50 mL
-
NaOH (20% aq solution): As required to adjust pH to ~8-9
-
Catalyst: 5% Pd/C (50% water wet): 0.75 g (5 wt% loading)
Step-by-Step Procedure:
-
Dissolution: In a 500 mL hydrogenation vessel, suspend 4-CBA in Methanol/Water (2:1).
-
Salt Formation: Slowly add 20% NaOH solution while stirring until the solution becomes clear and the pH reaches 8.5–9.0. Note: This solubilizes the 4-CBA as sodium 4-formylbenzoate.
-
Imine Formation: Add Isopropylamine in a single portion. Stir at Room Temperature (RT) for 30 minutes.
-
Catalyst Addition: Carefully add the wet Pd/C catalyst. Safety: Pd/C can ignite methanol vapors; ensure the vessel is inerted with Nitrogen before addition.
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3.0 bar (approx 45 psi) .
-
Stir vigorously (800-1000 rpm) at 35°C .
-
Monitor H2 uptake. Reaction typically completes in 2–4 hours.
-
-
Workup:
-
Filter the catalyst through a Celite pad (or sintered glass) while the solution is still alkaline. Wash the cake with water.[1]
-
Isolation: Transfer filtrate to a crystallization vessel. Slowly add 6N HCl to adjust pH to 6.5–7.0 (the isoelectric point).
-
The product, 4-((Isopropylamino)methyl)benzoic acid, will precipitate as a white solid.
-
Cool to 0-5°C for 1 hour, filter, and dry under vacuum at 50°C.
-
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: The "Ester" Method (Alternative)
If the starting material is Methyl 4-formylbenzoate, this method is preferred. It requires a subsequent hydrolysis step if the free acid is the final target.
Reagents:
-
Methyl 4-formylbenzoate: 16.4 g (100 mmol)
-
Isopropylamine: 8.9 g (150 mmol, 1.5 eq)
-
Methanol: 150 mL
-
Catalyst: 5% Pd/C (dry basis): 0.8 g
Procedure:
-
Dissolve the ester in Methanol.[2][3][4] Add Isopropylamine.
-
Add catalyst and hydrogenate at 5 bar / 40°C for 4 hours.
-
Filter catalyst.[2]
-
Concentrate the filtrate to obtain Methyl 4-((isopropylamino)methyl)benzoate.
-
Hydrolysis (Optional): Reflux with 2N NaOH (2 eq) for 2 hours, then acidify to pH 7 to isolate the acid.
Process Workflow & Equipment
Figure 2: Process flow diagram for Protocol A (Aqueous-Basic Route).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned catalyst or insufficient H2 mass transfer. | Ensure vigorous stirring (>800 rpm). Check feed purity (Sulfur poisons Pd). Increase pressure to 5 bar. |
| Over-Reduction | Hydrogenation of the aromatic ring. | Critical: Do not exceed 50°C. Do not exceed 10 bar pressure. Switch from Pd/C to sulfided Pt/C if selectivity remains poor (rare). |
| Dimerization | Formation of tertiary amine (Reaction of product with imine).[5] | Increase the equivalents of Isopropylamine (use 2.0–3.0 eq). This suppresses the reaction between the product amine and the starting aldehyde. |
| Poor Filtration | Fine catalyst particles. | Use a distinct grade of Carbon support (e.g., egg-shell type) or add a filter aid (Celite) directly to the reactor before filtration. |
References
-
General Reductive Amination Reviews
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Link (Context: While borohydrides are used in lab scale, the mechanistic principles regarding imine stability apply to catalytic hydrogenation).
-
-
Catalytic Hydrogenation of Benzaldehydes
-
Ma, Y., et al. (2011). Selective hydrogenation of 4-carboxybenzaldehyde to 4-methylbenzoic acid over Pd/C catalysts. Applied Catalysis A: General. Link (Context: Highlights the risk of over-reduction and ring hydrogenation in 4-CBA derivatives).
-
-
Patent Literature (Analogous Processes)
-
Process for the preparation of 4-(aminomethyl)benzoic acid derivatives. CN102791677B. Link (Context: Describes the aqueous NaOH solubility strategy for 4-CBA hydrogenation).
-
Preparation of Meglitinide Intermediates. US Patent 6,031,129. Link (Context: General conditions for reductive amination in this drug class).
-
-
Process Safety
Sources
- 1. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Solvent selection for alkylation of 4-(bromomethyl)benzoic acid
Application Note: Solvent Selection Strategy for 4-(Bromomethyl)benzoic Acid
Executive Summary
4-(Bromomethyl)benzoic acid (4-BMBA) is a critical bifunctional building block in drug development, widely used as a linker in Antibody-Drug Conjugates (ADCs), a precursor for "Wang" resins in solid-phase synthesis, and a fragment for fragment-based drug discovery (FBDD).
Its chemical utility stems from two distinct reactive sites:[1][2]
-
Benzylic Bromide (Electrophile): Highly reactive toward nucleophiles (amines, thiols, phenoxides) via
mechanisms. -
Carboxylic Acid (Nucleophile/Acid): Serves as an anchor point for esterification or amide coupling.
The Challenge: Solvent selection for 4-BMBA is non-trivial. The carboxylic acid moiety confers high polarity, often necessitating polar aprotic solvents like DMF or DMSO to achieve solubility. However, the benzylic bromide is prone to solvolysis (hydrolysis/alcoholysis) in protic media and can undergo unwanted side reactions (e.g., self-alkylation) if the solvent system is not rigorously controlled. Furthermore, regulatory pressure (REACH) is driving a shift away from DMF/NMP toward "green" alternatives.
This guide provides a rationale for solvent selection, balancing solubility, reactivity, and sustainability.[3]
Solvent Selection Framework
The choice of solvent dictates the reaction trajectory. Use the following logic to select the optimal medium.
Solubility vs. Reactivity Matrix
| Solvent Class | Examples | Solubility of 4-BMBA | Reactivity ( | Risk Profile | Recommendation |
| Polar Aprotic (Classic) | DMF, DMSO, NMP | Excellent (>100 mg/mL) | High (Dipolar acceleration) | High (Toxicity, difficult workup) | Use only if necessary for solubility. |
| Polar Aprotic (Green) | Acetonitrile (MeCN), Acetone | Moderate (Temp. dependent) | High | Low (Easy removal) | First Choice for solution-phase alkylation. |
| Green Alternatives | 2-MeTHF, NBP, Cyrene™ | Good | Moderate | Low (Sustainable) | Ideal for process scale-up. |
| Protic | Methanol, Ethanol, Water | Moderate | Low (Solvation shell hinders Nu) | Critical (Solvolysis of Br) | AVOID unless esterification is the goal. |
| Non-Polar | Toluene, Hexane | Poor | Very Low | Low | Unsuitable for free acid; requires ester form. |
The "Green" Shift: Replacing DMF
For decades, DMF was the default solvent. However, due to its classification as a Substance of Very High Concern (SVHC), alternatives are required.[4]
-
Acetonitrile (MeCN): Often sufficient for 4-BMBA reactions at reflux.
-
N-Butylpyrrolidinone (NBP): A direct, safer replacement for NMP/DMF in solid-phase synthesis.
-
2-Methyltetrahydrofuran (2-MeTHF): Excellent for biphasic reactions and easier to dry than THF.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for solvent selection based on the intended reaction pathway.
Figure 1: Decision tree for solvent selection emphasizing the divergence between nucleophilic substitution and esterification workflows.
Detailed Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Linker Synthesis)
Objective: To attach the 4-carboxyphenylmethyl group to a secondary amine (drug fragment) while avoiding esterification or hydrolysis.
Rationale: Acetonitrile (MeCN) is selected over DMF. It provides sufficient polarity to dissolve the ammonium salts formed but is easily removed by evaporation, simplifying purification.
Materials:
-
4-(Bromomethyl)benzoic acid (1.0 equiv)[2]
-
Secondary Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add 4-(bromomethyl)benzoic acid (1.0 mmol) and MeCN (10 mL, 0.1 M). Note: The acid may not fully dissolve initially; this is acceptable.
-
Activation: Add DIPEA (2.5 mmol). The solution should clarify as the carboxylate salt forms.
-
Addition: Add the secondary amine (1.1 mmol) dropwise.
-
Reaction: Heat to mild reflux (60°C) for 4–6 hours. Monitor by LC-MS (Target mass: Amine + 135 Da).
-
Checkpoint: If the reaction is sluggish, add Sodium Iodide (NaI, 0.1 equiv) to catalyze via the Finkelstein reaction (in situ formation of the more reactive benzyl iodide).
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Concentrate MeCN under reduced pressure.[5]
-
Redissolve residue in EtOAc and wash with 1M HCl (to remove excess amine/DIPEA) followed by Brine.
-
Crucial: The product is an amino-acid zwitterion; isoelectric precipitation at pH 4–5 is often the best purification method.
-
Protocol B: Solid-Phase Resin Loading (Wang Resin Precursor)
Objective: Immobilize 4-BMBA onto a resin (e.g., Chloromethyl polystyrene) to create a Wang-linker resin.[2]
Rationale: This reaction requires high temperatures (80°C) and high swelling of the polystyrene beads. While DMF is standard, NBP (N-Butylpyrrolidinone) is the recommended green alternative with similar swelling properties and lower toxicity.[4]
Materials:
-
Chloromethyl polystyrene resin (1.0 equiv Cl)
-
4-(Bromomethyl)benzoic acid (2.5 equiv)[6]
-
Cesium Carbonate (
) (2.5 equiv) -
Solvent: NBP (or DMF if NBP is unavailable)
Step-by-Step Procedure:
-
Swelling: Suspend resin in NBP (10 mL/g resin) for 30 mins at RT.
-
Pre-activation: In a separate vial, dissolve 4-BMBA and
in NBP. Stir for 15 mins to form the cesium carboxylate. -
Coupling: Add the pre-activated solution to the resin suspension.
-
Heating: Agitate at 80°C for 16–24 hours.
-
Washing: Filter the resin and wash sequentially with NBP,
, MeOH, and DCM to remove salts and unreacted acid. -
Validation: Perform a cleavage test or IR analysis (appearance of ester C=O stretch at ~1720 cm⁻¹).
Critical Safety & Stability Notes
-
Lachrymator Hazard: Benzyl bromide derivatives are potent lachrymators (tear gas agents).
-
Control: Always handle 4-BMBA solids and solutions in a functioning fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or 1M NaOH to hydrolyze the bromide.
-
-
Moisture Sensitivity:
-
In the presence of water and base, the benzylic bromide hydrolyzes to the benzyl alcohol (4-(hydroxymethyl)benzoic acid).
-
Prevention: Use anhydrous solvents (water < 200 ppm) for Protocol A.
-
References
-
BenchChem. Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. (2025).[1][2][3][7] Link
- Sherrington, D. C.Preparation of Polymer-supported Solid-phase Synthesis Resins.
-
Byrne, F. P., et al. Tools and techniques for solvent selection: green solvent selection guides.Sustainable Chemical Processes, 2016. Link
-
Sigma-Aldrich. Greener Solvent Alternatives: 2-MeTHF and CPME. (2024).[8] Link
-
European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (DMF).[4]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. 4-bromo-3-bromomethyl-benzoic acid methyl ester CAS#: 142031-67-2 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Troubleshooting & Optimization
Technical Support: Optimizing Yield for 4-((Isopropylamino)methyl)benzoic Acid
Case ID: YIELD-OPT-4-IAMBA Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-((Isopropylamino)methyl)benzoic acid presents a classic "deceptive simplicity" in organic chemistry. While the disconnection seems straightforward, researchers often encounter two critical yield-killing bottlenecks:
-
Over-alkylation (formation of the tertiary amine dimer) during nucleophilic substitution.
-
Isoelectric loss during workup, where the zwitterionic product remains solubilized in the aqueous phase.
This guide provides a root-cause analysis and optimized protocols to maximize recovery.
Module 1: Synthetic Route Optimization
Question: "I am using 4-(chloromethyl)benzoic acid with isopropylamine, but my yield is stuck at 40%. Why?"
Diagnosis:
You are likely experiencing competitive over-alkylation . In a direct nucleophilic substitution (
Recommended Protocol: Reductive Amination (The "Gold Standard") Switching to a reductive amination approach using 4-carboxybenzaldehyde and Sodium Triacetoxyborohydride (STAB) significantly reduces side reactions. STAB is mild enough to not reduce the carboxylic acid while selectively reducing the imine.
Optimized Workflow (Abdel-Magid Method)
-
Reagents: 4-Carboxybenzaldehyde (1.0 eq), Isopropylamine (1.1–1.2 eq), STAB (1.4 eq), DCE (1,2-Dichloroethane) or THF.
-
Key Control Point: Do not use Sodium Cyanoborohydride (
) if possible; STAB offers better selectivity and avoids toxic cyanide byproducts.
Figure 1: Step-wise logic for the reductive amination pathway preventing over-alkylation.
Module 2: Isolation & Purification (The "Yield Killer")
Question: "LCMS shows 95% conversion, but I only isolate 20% product after extraction. Where did it go?"
Diagnosis:
You are fighting Zwitterionic Solubility .
The target molecule contains a basic amine (approx
-
At pH < 4: It exists as a cation (soluble in water).
-
At pH > 10: It exists as an anion (soluble in water).
-
At pH ~7 (Isoelectric Point, pI): It exists as a zwitterion with net neutral charge. This is the point of minimum solubility.
If you perform a standard acid/base extraction (e.g., washing with 1N HCl or 1N NaOH), you are actively pulling your product into the aqueous waste layer.
Troubleshooting Guide: Isoelectric Precipitation
| Phase | pH Condition | Species Charge | Solubility | Action |
| Acidic Workup | pH < 2.0 | Cation (+) | High (Water) | Do not discard aq. layer. |
| Basic Workup | pH > 11.0 | Anion (-) | High (Water) | Do not discard aq. layer. |
| Target Zone | pH 6.8 – 7.2 | Neutral (±) | Low (Precipitates) | Filter here. |
Correct Isolation Protocol:
-
Evaporation: Remove the organic reaction solvent (DCE/THF) completely.
-
Dissolution: Dissolve the residue in minimal water (if needed, add dilute NaOH to fully solubilize as the carboxylate salt).
-
Titration: Slowly add 1N HCl dropwise while monitoring with a pH meter.
-
Precipitation: As you approach pH 7.0 , a white solid should precipitate.
-
Filtration: Cool the slurry to 0°C for 30 minutes, then filter. Do not wash with excess water; wash with cold isopropanol or ether.
Figure 2: Purification logic relying on isoelectric point precipitation rather than standard extraction.
Module 3: Advanced Troubleshooting (FAQ)
Q: Can I use the methyl ester (Methyl 4-formylbenzoate) instead of the acid? A: Yes, and this is often cleaner.
-
Pros: The ester is not zwitterionic. You can perform standard extractions (DCM/Water) to isolate the intermediate amine.
-
Cons: You must add a hydrolysis step (LiOH/THF/H2O) at the end.
-
Verdict: If the "One-Pot" acid method fails due to solubility, switch to the ester route.
Q: I see a "dimer" impurity (
-
Fix: Ensure Isopropylamine is in excess (1.5 eq).
-
Fix: Add the reducing agent (STAB) after allowing the imine to form for 30-60 minutes (Stepwise Reductive Amination), rather than dumping everything in at once.
Q: My product is oiling out instead of crystallizing at pH 7. A: This is common with amino acids containing lipophilic chains.
-
Fix: Triturate the oil with Diethyl Ether or Hexanes. The impurities will dissolve, and the zwitterion will often solidify into a white powder upon scratching the flask.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link
-
Gassman, P. G., & Gruetzmacher, G. (1977). "Benzoic acid, 4-amino-3-methyl-, ethyl ester."[5] Organic Syntheses, 56, 15. (Demonstrates amino-benzoate handling). Link
-
Patent US20070149802A1. "Process for preparing methyl 4-(aminomethyl)benzoate." (Details pH-dependent isolation strategies for aminomethyl benzoates). Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support: Minimizing Dimer Formation in Isopropylamine Reductive Amination
Welcome to the Reaction Optimization Center. Subject: Selective Mono-Alkylation of Isopropylamine (Prevention of N,N-Dialkyl Impurities). Ticket Status: Open | Priority: High
Diagnostic Hub: The Mechanism of Failure
In the context of reacting isopropylamine (a primary amine) with a carbonyl compound, "dimer formation" technically refers to dialkylation (or bis-alkylation).
The Problem: The newly formed secondary amine product (
Mechanistic Pathway Analysis
The following diagram illustrates the competitive landscape between the desired mono-alkylation and the undesired dialkylation.
Caption: Competitive pathways in reductive amination. The red dashed line represents the "Danger Zone" where the product reacts with remaining starting material.
Critical Parameters for Selectivity
To minimize dialkylation, you must manipulate the reaction kinetics to favor the primary amine pathway.
A. Stoichiometry: The "Amine Overload"
This is the single most effective control. By maintaining a high concentration of isopropylamine relative to the carbonyl, you statistically decrease the probability of the carbonyl reacting with the product.
| Parameter | Recommendation | Rationale |
| Amine Equivalents | 1.2 – 1.5 eq (minimum) | Ensures primary amine is always the dominant nucleophile. |
| Order of Addition | Normal (Amine in flask, add Carbonyl) | If dialkylation is severe, add the carbonyl slowly to the amine solution. This keeps the amine in vast excess locally. |
| Concentration | 0.1 M – 0.3 M | High dilution favors intramolecular reactions; moderate dilution is standard for intermolecular. |
B. The Reducing Agent: Selectivity Matrix
Choosing the right hydride is critical. You need an agent that reduces the imine faster than the carbonyl (to prevent alcohol side-products) but is mild enough not to encourage rapid over-alkylation.
| Reducing Agent | Selectivity | Toxicity | Recommendation |
| NaBH(OAc)₃ (STAB) | High | Low | Preferred. Reduces imines fast, carbonyls very slow. No pH adjustment needed. |
| NaBH₃CN | Moderate | High (Cyanide) | Effective but requires pH 6–7 maintenance. Toxic waste stream. |
| NaBH₄ | Low | Low | Avoid in one-pot unless using Ti(OiPr)₄. Reduces carbonyls to alcohols too easily. |
| H₂ / Pd-C | Variable | Low | Good for large scale, but can lead to over-reduction or hydrogenolysis of benzyl groups. |
C. The "Titanium Trick" (For Difficult Cases)
For hindered ketones or unreactive amines, Titanium(IV) isopropoxide [Ti(OiPr)₄] is a game-changer.
-
Function: Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
-
Benefit: Ensures 100% conversion to imine prior to reduction, eliminating free carbonyl that could react with the product.
Standard Operating Procedures (SOPs)
Protocol A: The Abdel-Magid Method (Standard)
Best for: Aldehydes and reactive ketones using Sodium Triacetoxyborohydride (STAB).
-
Preparation: In a dry flask under nitrogen, dissolve Isopropylamine (1.5 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Activation: Add Acetic Acid (1.0 equiv) . Note: STAB reactions are often faster with acid catalysis.
-
Addition: Add the Carbonyl Compound (1.0 equiv) .
-
Reduction: Immediately add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.
-
Tip: Unlike NaCNBH₃, you do not need to wait for imine formation; STAB is selective enough to exist in solution with the aldehyde.
-
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.
Protocol B: The Mattson-Borch Ti(OiPr)₄ Method (Advanced)
Best for: Stubborn ketones or when "dimer" formation is persistent due to slow imine formation.
-
Imine Formation: Mix Isopropylamine (1.5 equiv) and Carbonyl (1.0 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv) .
-
Alternative: Use THF if the mixture is too viscous.
-
-
Incubation: Stir at ambient temperature for 1–6 hours (ensure complete consumption of carbonyl to imine).
-
Dilution: Dilute the viscous mixture with absolute ethanol or THF.
-
Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.
-
Workup (Critical): Quench with water. The mixture will turn into a white, gelatinous paste (TiO₂). Dilute with EtOAc and filter through Celite, or add 1N NaOH to break the emulsion.
Troubleshooting FAQ
Q: I am seeing significant amounts of alcohol (reduced carbonyl) instead of amine.
-
Diagnosis: The reducing agent attacked the carbonyl before the amine could form the imine.
-
Fix: Switch to STAB (Protocol A). If using NaBH₄, you must pre-form the imine (Protocol B) or use molecular sieves for 4-12 hours before adding the hydride.
Q: I still see 10-15% dialkylated "dimer" even with 1.5 eq of amine.
-
Diagnosis: Your product is highly nucleophilic, or the mixing is inefficient.
-
Fix: Increase Isopropylamine to 2.0 - 3.0 equivalents . Excess isopropylamine is volatile (b.p. 33-34°C) and easily removed during concentration/rotovap.
Q: The reaction stalls at 50% conversion.
-
Diagnosis: Water buildup is hydrolyzing the imine back to the ketone, or the imine equilibrium is unfavorable.
-
Fix: Add 4Å Molecular Sieves to the reaction mixture or use Protocol B (Ti(OiPr)₄ acts as a water scavenger).
Q: Can I use Methanol as a solvent?
-
Diagnosis: Methanol reacts with STAB (solvolysis), decomposing the reagent.
-
Fix: If using STAB, use DCE or THF . If you must use Methanol (solubility issues), use NaCNBH₃ or NaBH₄ (Protocol B).
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[4]
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Miriyala, B., et al. (2004).[5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Technical Support Center: Solubilization Strategies for 4-((Isopropylamino)methyl)benzoic Acid
Case ID: SOL-4-IPAMBA-001 Subject: Troubleshooting aqueous insolubility and precipitation events. Classification: Physical Chemistry / Formulation Support Status: Active Guide
Executive Summary
You are likely encountering low solubility with 4-((Isopropylamino)methyl)benzoic acid because you are attempting to dissolve it in water near neutral pH (pH 6.0–7.5).
This molecule is a classic zwitterion . At neutral pH, it exists as an inner salt with a net charge of zero. In this state, the electrostatic attraction between the positive amine and negative carboxylate groups creates a high-energy crystal lattice that water molecules cannot easily break.
The Solution: To solubilize this compound, you must break the zwitterionic equilibrium by moving the pH at least 2 units away from its isoelectric point (pI), or by using specific cosolvents.
Module 1: The "Zwitterion Trap" (Root Cause Analysis)
Before attempting a fix, you must understand the equilibrium governing your sample.
-
Acidic Moiety: Benzoic acid group (
) -
Basic Moiety: Secondary amine (isopropylamino) (
) -
Isoelectric Point (pI):
At pH
Visualization: The pH-Solubility Equilibrium
The following diagram illustrates the charge states. You must drive the equilibrium toward the Cationic or Anionic species to achieve solubility.
Figure 1: The solubility profile of 4-((Isopropylamino)methyl)benzoic acid is U-shaped. Solubility is highest at the extremes (blue/green) and lowest at the center (red).
Module 2: Protocol for pH Adjustment (The Primary Fix)
If your experimental design allows for non-neutral buffers, this is the most robust method.
Method A: Acidification (Target pH < 3.5)
-
Reagent: 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.
-
Mechanism: Protonates the carboxylate group, breaking the internal salt bridge.
-
Protocol:
-
Suspend the solid in water (it will look cloudy/opaque).
-
Add acid dropwise while stirring.
-
Monitor clarity.[1] The solution should clear as pH drops below 4.0.
-
Warning: Do not use sulfuric acid (
) if high concentrations are needed, as sulfate salts of organic amines can sometimes have lower solubility than chloride salts.
-
Method B: Basification (Target pH > 10.0)
-
Reagent: 1.0 M NaOH or Meglumine (N-Methylglucamine).
-
Mechanism: Deprotonates the amine, creating a negative carboxylate salt.
-
Protocol:
-
Suspend solid in water.
-
Add base dropwise.
-
Critical Note: Sodium salts of benzoic acids are generally very soluble, but high pH (>11) can be harsh on downstream biological assays. Meglumine is often a more biocompatible counter-ion for drug development.
-
Module 3: Salt Selection Guide
If you need a stable solid form that dissolves instantly in water without on-the-fly pH adjustment, you should synthesize or purchase a specific salt form.
| Counter-ion | Type | Solubility Potential | Biological Compatibility | Notes |
| Hydrochloride | Acidic | High | High | Best default choice. Mimics physiological chloride environment. |
| Mesylate | Acidic | Very High | High | Excellent if HCl salt is hygroscopic. |
| Sodium | Basic | High | High | Good solubility, but solution will be alkaline. |
| Meglumine | Basic | Moderate-High | Excellent | Preferred for pharmaceutical formulations to avoid sodium load. |
| Tosyl | Acidic | Low-Moderate | Low | Avoid. Tosylate salts often have lower solubility due to |
Module 4: Cosolvent Strategies (When pH is Fixed)
If your assay requires pH 7.4 (physiological) and you cannot deviate, you must use cosolvents to disrupt the lattice energy.
Recommended Cosolvent System
DMSO (Dimethyl sulfoxide) is the gold standard for this molecule due to its high dielectric constant and ability to solvate zwitterions.
Protocol: The "Stock-Spike" Method
-
Dissolve Master Stock: Dissolve the pure compound in 100% DMSO to a concentration 100x higher than your final target (e.g., 10 mM). It should dissolve readily.
-
Prepare Buffer: Have your PBS or media (pH 7.4) ready.
-
Spike: Add the DMSO stock to the buffer while vortexing rapidly.
-
Target: Final DMSO concentration < 1% (v/v) to avoid cytotoxicity.
-
Observation: If a precipitate forms immediately (cloudiness), the concentration is above the thermodynamic solubility limit at neutral pH. You must lower the concentration or increase the cosolvent ratio (e.g., include 5% PEG400).
-
Module 5: Troubleshooting Workflow (Decision Tree)
Follow this logic flow to resolve your specific issue.
Figure 2: Decision matrix for selecting the correct solubilization strategy based on experimental constraints.
Frequently Asked Questions (FAQ)
Q: I heated the water to 60°C and it dissolved, but it crashed out when I put it in the fridge. Why? A: You created a supersaturated solution. Solubility increases with temperature. When you cooled it, the kinetic energy dropped, and the zwitterionic lattice reformed. This is actually a purification technique (recrystallization), not a solubilization strategy. You must use pH or cosolvents to keep it stable at room temperature.
Q: Can I use Ethanol instead of DMSO?
A: Ethanol is less effective for this specific zwitterion. The dielectric constant of ethanol (
Q: What is the maximum solubility in PBS (pH 7.4)?
A: Without specific empirical data for your batch, assume it is in the micromolar range (
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pI-solubility profiles of zwitterionic drugs).
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Perlovich, G. L., et al. (2006). "Thermodynamic aspects of solubility and solvation of zwitterionic drug compounds." Journal of Thermal Analysis and Calorimetry. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Link
Sources
Technical Support Center: Strategies for Removing Unreacted 4-Carboxybenzaldehyde
Welcome to the Technical Support Center for managing 4-carboxybenzaldehyde in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to effectively remove this common impurity, ensuring the purity of your target compounds.
Introduction to the Challenge
4-Carboxybenzaldehyde (4-CBA), also known as 4-formylbenzoic acid, is a bifunctional aromatic compound with both a carboxylic acid and an aldehyde group.[1][2] This dual reactivity makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and other advanced materials.[1][3] However, its very utility can present a significant purification challenge when it remains as an unreacted starting material or is generated as a byproduct. Its polar nature and potential for multiple interactions can complicate standard purification protocols. This guide provides a structured approach to tackling this common laboratory problem.
Key Properties of 4-Carboxybenzaldehyde
A thorough understanding of the physicochemical properties of 4-carboxybenzaldehyde is the foundation for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₆O₃[1] | Provides the basis for its molecular weight. |
| Molecular Weight | 150.13 g/mol [1] | Useful for calculating molar equivalents for scavenging agents. |
| Melting Point | 247-256 °C[1][4][5] | A high melting point suggests it is a stable solid at room temperature. |
| Boiling Point | Sublimes before boiling[4][5] | Distillation is not a viable purification method. |
| Solubility | Slightly soluble in hot water; very soluble in alcohol; soluble in ether, chloroform, methanol, and DMSO.[1][4][5][6] | This differential solubility is key to extractive and crystallization methods. |
| pKa | 3.77 (at 25 °C)[5] | The acidic nature of the carboxylic acid group allows for manipulation of its solubility based on pH. |
| Appearance | White to pale yellow crystalline powder[1] | Visual identification of the solid material. |
Decision-Making Workflow for Purification
Selecting the right purification method depends on the properties of your desired compound and the nature of the reaction mixture. The following diagram outlines a logical approach to choosing the most effective strategy.
Caption: Decision tree for selecting a purification method for removing 4-CBA.
Frequently Asked Questions (FAQs)
Q1: Why is 4-carboxybenzaldehyde difficult to remove by simple extraction?
Due to its dual functional groups (a carboxylic acid and an aldehyde), 4-CBA possesses both acidic and polar characteristics. This can lead to its partitioning into both aqueous and organic phases during a standard liquid-liquid extraction, making a clean separation challenging.
Q2: My desired product is also an acid. Can I still use a pH-based extraction?
This is a common and challenging scenario. The success of a pH-based extraction depends on a significant difference in the pKa values of your desired compound and 4-CBA (pKa ≈ 3.77). If the pKa values are too similar, both compounds will be deprotonated and extracted into the aqueous basic layer together. In such cases, alternative methods like chromatography or derivatization of the aldehyde are more suitable.
Q3: I've formed the bisulfite adduct, but it's not precipitating. What's wrong?
The bisulfite adduct of 4-carboxybenzaldehyde can be soluble in the reaction mixture, especially if lower molecular weight aldehydes are present or the concentration is low.[7] If a precipitate does not form, the adduct is likely in the aqueous phase. You should proceed with a liquid-liquid extraction to separate the aqueous layer containing the adduct from your desired compound in the organic layer.[7][8]
Q4: Can I recover the 4-carboxybenzaldehyde after forming the bisulfite adduct?
Yes, the formation of the bisulfite adduct is a reversible reaction.[8] By making the aqueous solution containing the adduct strongly basic (e.g., with NaOH), the equilibrium will shift, regenerating the aldehyde.[7][8] The regenerated 4-CBA can then be extracted into an organic solvent.[8]
Q5: Are there any non-aqueous methods to regenerate the aldehyde from its bisulfite adduct?
For aldehydes that are sensitive to water or extreme pH, a non-aqueous regeneration method has been developed using chlorotrimethylsilane (TMS-Cl) in acetonitrile.[9] This method can provide high yields and purity.[9]
Troubleshooting Guides
Issue 1: Incomplete Removal of 4-CBA with Basic Wash
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Base | Ensure you are using a sufficient molar excess of a strong enough base (e.g., 1M NaOH or saturated NaHCO₃) to fully deprotonate the carboxylic acid of 4-CBA. Monitor the pH of the aqueous layer to ensure it remains basic. | The carboxylate anion is significantly more water-soluble than the protonated carboxylic acid. Incomplete deprotonation will lead to a significant amount of 4-CBA remaining in the organic layer. |
| Emulsion Formation | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In some cases, filtering the entire mixture through a pad of Celite can also help. | Emulsions are often stabilized by amphiphilic molecules. Increasing the ionic strength of the aqueous phase can help to destabilize the emulsion. |
| High Concentration of 4-CBA | Perform multiple extractions with fresh aqueous base. A single extraction may not be sufficient to remove a large amount of 4-CBA. | The partitioning of a solute between two immiscible phases is governed by its distribution coefficient. Multiple extractions are more efficient at removing a solute than a single extraction with the same total volume of solvent. |
Issue 2: Low Yield After Bisulfite Adduct Formation and Extraction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degraded Sodium Bisulfite | Always use a freshly prepared saturated solution of sodium bisulfite.[7] | Sodium bisulfite solutions can oxidize over time, reducing their effectiveness in forming the adduct with the aldehyde. |
| Insufficient Reaction Time/Mixing | Ensure vigorous shaking for at least 30 seconds to facilitate the reaction between the aldehyde and the bisulfite.[7] | The reaction occurs at the interface of the two phases. Vigorous mixing increases the surface area and promotes a faster reaction rate. |
| Adduct is Insoluble in Both Phases | If a solid forms at the interface of the organic and aqueous layers, it is likely the bisulfite adduct.[8] Filter the entire mixture through Celite to remove the solid adduct before separating the layers.[8] | For some non-polar aldehydes, the resulting bisulfite adduct may have low solubility in both the organic and aqueous phases.[8] |
| Steric Hindrance | While 4-CBA is not highly hindered, for other more sterically hindered aldehydes, the reaction to form the bisulfite adduct may be slow or incomplete.[7] Consider increasing the reaction time or using a different purification method. | The formation of the bisulfite adduct involves a nucleophilic attack on the carbonyl carbon. Steric bulk around the aldehyde can impede this attack. |
Detailed Experimental Protocols
Protocol 1: Removal of 4-Carboxybenzaldehyde via Bisulfite Adduct Formation
This protocol is ideal for separating 4-CBA from neutral or basic compounds.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Adduct Formation : Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.[7]
-
Extraction : Shake the separatory funnel vigorously for 30-60 seconds.[7] Allow the layers to separate. The bisulfite adduct of 4-CBA will be in the aqueous layer.[8]
-
Separation : Drain the lower aqueous layer.
-
Washing : Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Selective Removal of 4-Carboxybenzaldehyde by pH-Mediated Extraction
This method is effective when the desired compound is neutral or basic.
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Basification and Extraction : Transfer the solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake well and allow the layers to separate. The deprotonated 4-carboxybenzaldehyde (sodium 4-carboxybenzoate) will be in the aqueous layer.
-
Separation : Drain the aqueous layer.
-
Washing : Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Protocol 3: Purification using Chemical Scavengers
Chemical scavengers are solid-supported reagents that selectively react with and remove aldehydes from a solution.
-
Scavenger Selection : Choose a commercially available aldehyde scavenger, such as a polymer-bound hydrazine or amine.
-
Reaction : Dissolve the crude reaction mixture in a suitable solvent. Add the scavenger resin and stir the mixture at room temperature or with gentle heating according to the manufacturer's instructions.
-
Filtration : Once the reaction is complete (monitor by TLC or LC-MS), filter off the resin.
-
Concentration : Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Comparative Overview of Purification Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| Bisulfite Adduct Formation | Highly selective for aldehydes. The adduct is typically water-soluble, allowing for easy separation. The reaction is reversible.[8] | Not effective for highly sterically hindered aldehydes.[7] Requires aqueous conditions. | Separating 4-CBA from neutral or basic compounds, or when recovery of the aldehyde is desired. |
| pH-Mediated Extraction | Simple, fast, and uses common laboratory reagents. Easily scalable. | Not suitable if the desired compound is also acidic with a similar pKa. Can lead to emulsions. | Removing 4-CBA from neutral or basic compounds. |
| Column Chromatography | Can provide very high purity. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. May not be ideal for large-scale purifications. | Complex mixtures or when other methods fail. When separating compounds with very similar properties. |
| Chemical Scavengers | High selectivity for aldehydes. Simple work-up (filtration). Can be used in non-aqueous conditions. | Scavenger resins can be expensive. May require optimization of reaction conditions. | Removing trace amounts of 4-CBA or for compounds that are sensitive to aqueous or pH-extreme conditions. |
| Crystallization | Can yield very pure material. Can be a very "green" purification method. | Requires finding a suitable solvent system where the solubility of 4-CBA and the desired compound differ significantly. Can result in lower yields. | When the desired compound is a solid and a suitable crystallization solvent can be identified. |
References
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]
-
4-Carboxybenzaldehyde - Grokipedia. Available at: [Link]
-
CHEMCATCH | Product & Service | Otsuka Chemical Co., Ltd. Available at: [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]
-
4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem. Available at: [Link]
-
4-Carboxybenzaldehyde 98% | PureSynth. Available at: [Link]
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2024, August 19). RSC Medicinal Chemistry. Available at: [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Available at: [Link]
- EP0222499A1 - Purification of terephthalic acid to relatively low levels of 4-carboxybenzaldehyde and catalyst therefor - Google Patents.
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2024, August 19). National Center for Biotechnology Information. Available at: [Link]
-
Aldehyde Scavenger — Chemicals based on active polyamine compounds. Available at: [Link]
-
REMARKABLE ALDEHYDE SCAVENGERS - Italian Tannery Suppliers. Available at: [Link]
-
Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. (1983). Journal of Biochemistry. Available at: [Link]
-
Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Reverse Phase High Performance Liquid. (2024, March 1). ASTM International. Available at: [Link]
-
Chapter 5. Aldehyde Scavenging Agents and Packaging Material. VTechWorks. Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
4-Carboxybenzaldehyde - Wikipedia. Available at: [Link]
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2012). Journal of the Indian Chemical Society. Available at: [Link]
-
Simultaneous Determination of Nine Related Substances in p-Phthalic Acid Residue by RP-HPLC. (2012, May 15). Journal of Chromatographic Science. Available at: [Link]
- US3592847A - Process for the purification of terephthalic acid - Google Patents.
-
Determination of contents of benzoic acid, 4-carboxy benzaldehyde and p-toluic acid in purified terephthalic acid. (2007). China Surfactant Detergent & Cosmetics. Available at: [Link]
-
Purification of crude terephthalic acid - European Patent Office. Available at: [Link]
-
ASTM D7883-19 - Standard Test Method for Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Weak Anion Exchange High Performance Liquid Chromatography. Available at: [Link]
- US3646125A - Terephthalic acid purification process - Google Patents.
-
How to purify and isolate required compound from a reaction mixture? (2015, April 20). ResearchGate. Available at: [Link]
-
Separation of Phthalic Acids and Related Impurities - SIELC Technologies. Available at: [Link]
-
Remove Sticky Reagents. Available at: [Link]
-
Brindle, C. S., Boucher, M. M., Furigay, M. H., & Quach, P. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57231. Available at: [Link]
-
How to get rid of aldehyde from reaction mixture. (2025, May 27). Reddit. Available at: [Link]
- EP2754649A1 - Method for determinng impurity concentration in terephthalic acid - Google Patents.
-
ASTM D7881-19 - Standard Test Method for Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Capillary Electrophoresis with Reverse. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. parchem.com [parchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Optimizing pH conditions for precipitation of benzoic acid derivatives
Topic: Optimizing pH Conditions for Precipitation
Ticket ID: #BA-PRECIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your yield is lower than calculated, your filtration times are excessive due to "fines," or your product has oiled out into a sticky gum rather than a crystalline solid.
Precipitating benzoic acid derivatives is deceptively simple. While the core mechanism is a standard acid-base protonation, the kinetics of that protonation determine your material's physical properties. This guide moves beyond basic stoichiometry to address the hydrodynamic and thermodynamic realities of industrial and research-scale precipitation.
Module 1: Thermodynamics & Yield Control
Q: I added the stoichiometric amount of acid, but my yield is only 85%. Where is the rest?
A: You are likely fighting the equilibrium solubility of the protonated species.
Benzoic acid derivatives follow the Henderson-Hasselbalch relationship. At a pH equal to the pKa, 50% of your molecule remains in the ionized (soluble) salt form. To achieve high yields (>99%), you must drive the equilibrium almost entirely to the protonated acid form.
The Rule of Two: For a mono-protic acid, the target pH should be at least 2 units below the pKa .
-
Mechanism:
[1][2][3] -
At
, the ratio of is (1:100). This theoretically precipitates 99% of the available species, assuming the protonated form exceeds its solubility limit.
Common pKa Values (Reference):
| Compound | pKa (approx) | Target pH for >99% Precipitation |
|---|---|---|
| Benzoic Acid | 4.20 | < 2.20 |
| 4-Aminobenzoic Acid | 4.78 (COOH) | < 2.78 |
| Salicylic Acid | 2.97 | < 0.97 |
| 4-Nitrobenzoic Acid | 3.44 | < 1.44 |
Data Source: NIST Chemistry WebBook [1]
Q: Can I just drop the pH to 0.5 to be safe?
A: No. Extremely low pH can trigger two issues:
-
Impurity Precipitation: If your crude mixture contains other organic acids with lower pKa values, dropping the pH too far will co-precipitate them.
-
Protonation of Amine Groups: For amphoteric derivatives (e.g., 4-aminobenzoic acid), dropping the pH too low will protonate the amine group (
), turning the molecule back into a soluble cationic salt. You must stay within the isoelectric window.
Module 2: Kinetics & Particle Engineering
Q: My crystals are microscopic "fines" that clog the filter. Why?
A: You generated supersaturation faster than the crystal growth rate.
When you add acid (anti-solvent) rapidly, the local pH at the injection point drops instantly. This creates massive local supersaturation (
The Fix: Controlled Dosing & Dilution
-
Dilute the Acid: Never use concentrated HCl/H₂SO₄ directly. Dilute to 1M or 2M to smooth out the pH gradients.
-
Dosing Rate: Use a syringe pump or dropping funnel. The addition rate should be slow enough that the solution turbidity increases gradually, not instantly.
Visualization: The Precipitation Logic Pathway
Figure 1: Decision logic for pH selection, highlighting the critical branch for amphoteric derivatives.
Module 3: Troubleshooting Critical Failures
Q: The product "oiled out" (formed a sticky goo) instead of crystallizing.
A: You entered the Liquid-Liquid Phase Separation (LLPS) region.
This occurs when the metastable limit is exceeded at a temperature where the "precipitate" is actually a liquid oil. This is common with benzoic acid derivatives in mixed solvents (e.g., water/ethanol) [2].
Troubleshooting Protocol:
-
Temperature: Do not precipitate at high temperatures. Oiling out is often favored when the process temperature is near the melting point of the solvated solid.
-
Seeding: Add pure seed crystals before reaching the cloud point. This provides a surface for growth, bypassing the energy barrier that leads to oiling.
-
Surfactants: In rare cases, trace surfactants can stabilize the oil droplets. Ensure glassware is rigorously cleaned.
Q: My purity is low (95%). Impurities are trapped.
A: This is likely Occlusion or Agglomeration .
-
Occlusion: Impurities trapped inside the crystal lattice due to rapid growth.
-
Fix: Slower acid addition; digestion (holding the slurry at elevated temp for 1-2 hours) to allow Ostwald ripening.
-
-
Agglomeration: Small crystals sticking together, trapping mother liquor in the voids.
-
Fix: Improve agitation (avoid dead zones) and wash the filter cake with a displacement wash (clean solvent) rather than just a reslurry.
-
Standard Operating Protocol (SOP)
Determination of Metastable Zone Width (MSZW)
This experiment defines the "safe zone" for acid addition where crystal growth is favored over spontaneous nucleation.
Objective: Determine the pH and temperature points where nucleation spontaneously occurs.
Materials:
-
Turbidity probe (or keen visual observation).[4]
-
pH probe (calibrated).
-
Jacketed reactor with overhead stirring.
Workflow:
-
Preparation: Dissolve the benzoate salt (e.g., Sodium Benzoate) in water at a concentration 10% above target yield.
-
Equilibration: Set temperature to
(e.g., 20°C). -
Titration: Add 1M HCl slowly (0.1 mL/min).
-
Data Logging: Record pH continuously.
-
Detection:
-
Note the pH at which the first permanent haze appears (
). -
This is the Metastable Limit .
-
-
Hysteresis Check: Re-alkalinize until clear (
). -
Calculation:
-
The MSZW is the gap between the equilibrium solubility pH (theoretical) and
. -
Operational Insight: In production, seed the reactor at a pH halfway into this zone to ensure controlled growth.
-
Visual Troubleshooting Guide
Figure 2: Rapid diagnostic flow for common precipitation failures.
References
-
NIST Chemistry WebBook. Benzoic Acid - Thermochemical Data.[5] National Institute of Standards and Technology.[6][7] [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Mitigation. [Link]
-
SciSpace. Drowning-out crystallisation of benzoic acid: Influence of processing conditions. [Link]
-
Khan Academy. Henderson-Hasselbalch Equation and Buffer Systems. [Link]
Sources
Technical Support Center: Strategies for Removing Inorganic Salts from 4-((Isopropylamino)methyl)benzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet critical challenge of removing inorganic salt impurities from 4-((Isopropylamino)methyl)benzoic acid. Inorganic salts, often remnants from synthesis or workup procedures, can interfere with downstream applications, affect accurate quantification, and compromise the overall purity and safety of the final compound.
This document provides a structured approach to diagnosing and solving salt contamination issues through a series of troubleshooting guides and frequently asked questions. We will delve into the underlying chemical principles of each purification strategy, offering not just protocols, but the rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting and Purification Protocols
This section addresses specific problems you might encounter that indicate inorganic salt contamination. For each problem, we provide likely causes and detailed, step-by-step protocols for effective purification.
Q1: My product's mass is over 100% of the theoretical yield, and elemental analysis shows low carbon and nitrogen percentages. What is the likely cause and how do I fix it?
Likely Cause: This is a classic symptom of significant inorganic salt (e.g., NaCl, Na₂SO₄, KCl) contamination. These salts add to the total mass of your isolated product but do not contain carbon or nitrogen, thus skewing the elemental analysis results.
Solution: The most robust and scalable method for removing simple inorganic salts from a zwitterionic compound like 4-((Isopropylamino)methyl)benzoic acid is through isoelectric point (pI) precipitation. At its isoelectric point, the amino acid has a net neutral charge, which significantly minimizes its solubility in polar solvents like water, causing it to precipitate.[1][2][3] Meanwhile, the highly soluble inorganic salts remain in the aqueous solution.[1]
Protocol 1: Purification via Isoelectric Point (pI) Precipitation
This protocol leverages the pH-dependent solubility of your amino acid to separate it from highly water-soluble inorganic salts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, salt-contaminated product in deionized water. The amount of water should be sufficient to fully dissolve the inorganic salts. To aid the dissolution of the amino acid, adjust the pH away from its isoelectric point.
-
Add a dilute acid (e.g., 1 M HCl) dropwise until the pH is approximately 2-3. At this pH, the carboxylic acid group is protonated, and the amino group is protonated, resulting in a net positive charge and increased water solubility.
-
Alternatively, add a dilute base (e.g., 1 M NaOH) dropwise until the pH is approximately 10-11. Here, the carboxylic acid is deprotonated, and the amino group is neutral, leading to a net negative charge and increased solubility.
-
-
Filtration of Insolubles (Optional): If any solid material remains undissolved after pH adjustment, it may consist of insoluble impurities. Filter the solution through a medium-porosity filter paper to obtain a clear filtrate.
-
Induce Precipitation: Slowly adjust the pH of the clear filtrate towards the isoelectric point of 4-((Isopropylamino)methyl)benzoic acid. The exact pI can be calculated from the pKa values of the amino and carboxylic acid groups.[4] For a typical amino acid, this is often in the range of pH 5-7.
-
If you started in acidic conditions, add a dilute base (e.g., 1 M NaOH) dropwise with vigorous stirring.
-
If you started in basic conditions, add a dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring.
-
-
Monitor Precipitation: As the pH approaches the isoelectric point, you will observe the formation of a white precipitate. Monitor the pH closely with a calibrated pH meter. Add the acid or base slowly to allow for the formation of larger, more easily filterable crystals.
-
Crystallization and Recovery: Once precipitation is complete (i.e., the pH is stable at the pI and no more solid forms), allow the mixture to stir in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation and Washing: Collect the purified product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any remaining dissolved salts. Follow this with a wash using a non-polar solvent like cold diethyl ether or hexane to remove residual water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
The following diagram illustrates the decision-making process for this workflow.
Caption: Workflow for Isoelectric Point Precipitation.
Q2: My product is salt-free after pI precipitation, but the purity is still not sufficient for my application. How can I achieve higher purity?
Likely Cause: Your product may contain organic impurities with similar solubility properties, which co-precipitate during the pH adjustment. For applications requiring very high purity (e.g., pharmaceutical development), a more selective technique like chromatography is necessary.
Solution: Ion-exchange chromatography (IEX) is an exceptionally powerful technique for purifying charged biomolecules like amino acids.[5][6][7] It separates molecules based on their net charge at a specific pH, allowing for the fine separation of your target compound from closely related impurities.
Protocol 2: High-Purity Purification via Ion-Exchange Chromatography (IEX)
This protocol outlines a general procedure for purifying your amino acid using cation-exchange chromatography.
Principle of Operation: At a pH below its isoelectric point, 4-((Isopropylamino)methyl)benzoic acid will have a net positive charge. It will bind to a negatively charged cation-exchange resin. Neutral impurities will pass through, and negatively charged impurities will be repelled. The bound product can then be eluted by increasing the salt concentration or the pH of the mobile phase.[6]
Step-by-Step Methodology:
-
Resin Selection and Preparation:
-
Choose a suitable cation-exchange resin (e.g., a strong cation exchanger like a sulfopropyl-based resin).
-
Prepare the resin according to the manufacturer's instructions. This typically involves washing with water, followed by regeneration with a strong acid, and finally equilibration with the starting buffer.
-
-
Buffer Preparation:
-
Binding/Loading Buffer: Prepare a buffer with a pH at least 1-2 units below the pI of your compound (e.g., a 20 mM acetate buffer at pH 4.0). This ensures your compound is positively charged and will bind to the resin.
-
Elution Buffer: Prepare the same buffer but with a high salt concentration (e.g., 20 mM acetate, 1 M NaCl, pH 4.0) or a higher pH (e.g., 20 mM phosphate buffer, pH 7.5).
-
-
Sample Preparation: Dissolve the partially purified product from Protocol 1 in the Binding/Loading Buffer. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Chromatography:
-
Equilibration: Equilibrate the packed chromatography column with 5-10 column volumes (CVs) of the Binding/Loading Buffer until the pH and conductivity of the outlet stream match the inlet buffer.
-
Loading: Load the prepared sample onto the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 CVs of the Binding/Loading Buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound product from the column. This is typically done using a linear gradient from the Binding/Loading Buffer to the Elution Buffer over 10-20 CVs. Alternatively, a step elution can be used.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution step. Analyze the fractions for the presence of your product using a suitable analytical technique (e.g., UV absorbance at 280 nm, HPLC).
-
Desalting the Final Product: Pool the pure fractions containing your product. The product will now be in a high-salt buffer. The salt must be removed. This can be achieved via a second round of pI precipitation (as described in Protocol 1) or through dialysis.
Caption: High-Purity Purification and Desalting Workflow.
Frequently Asked Questions (FAQs)
Q3: Is recrystallization from an organic solvent system a viable option?
A: While recrystallization is a powerful technique, finding a suitable organic solvent system for an amino acid can be challenging.[8] Amino acids are often highly polar and zwitterionic, making them poorly soluble in common non-polar organic solvents but highly soluble in water. A mixed-solvent system (e.g., ethanol/water) could potentially work, but the pI precipitation from water (Protocol 1) is generally more straightforward and effective for specifically removing inorganic salts.
Q4: Can I use dialysis to remove the salts?
A: Yes, dialysis is a viable but often slower method for removing small molecules like salts from larger molecules.[9][10] It is a very gentle method that relies on the diffusion of small molecules across a semi-permeable membrane.[11]
Protocol 3: Desalting by Dialysis
-
Select a Membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your product (193.24 g/mol ). A 100 Da MWCO membrane is ideal.
-
Prepare Sample: Dissolve your crude product in a minimal amount of deionized water.
-
Set up Dialysis: Place the sample inside the dialysis tubing or cassette and immerse it in a large volume of deionized water (the dialysate). The volume of the dialysate should be at least 100 times the volume of the sample.
-
Equilibrate: Allow the system to gently stir for several hours. The salts will diffuse out of the sample into the dialysate down their concentration gradient.
-
Change Dialysate: For efficient salt removal, change the dialysate multiple times (e.g., after 4 hours, 8 hours, and overnight).
-
Recover Product: Once the salt has been removed (which can be confirmed by measuring the conductivity of the dialysate), recover the purified product solution from the dialysis tubing. The product can be obtained as a solid by lyophilization (freeze-drying).
Q5: How do the different purification methods compare?
A: The best method depends on your specific requirements for purity, scale, cost, and time.
| Method | Purity Achievable | Scalability | Cost | Time | Key Advantage | Key Disadvantage |
| pI Precipitation | Good to High | Excellent | Low | Fast | Excellent for bulk salt removal; cost-effective. | May co-precipitate impurities with similar pI. |
| Ion-Exchange | Very High | Good | High | Moderate | Highly selective; separates closely related impurities.[12] | Requires specialized equipment and buffers; product is in a high-salt solution requiring a second desalting step. |
| Dialysis | Good | Moderate | Moderate | Slow | Very gentle method; good for delicate molecules.[10][13] | Very slow process; requires large volumes of pure water. |
References
-
Wikipedia. Dialysis (chemistry). [Link]
-
ResearchGate. (PDF) Separation and Purification of Amino Acids. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-(isopropyl)amino-, methyl ester. [Link]
- Google Patents.
-
Wikipedia. Isoelectric point. [Link]
- Google Patents.
-
Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
PMC. Desalination of Neutral Amino Acid Solutions in an Electromembrane System. [Link]
-
ScienceDirect. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
-
Vivaproducts. A TECHNOLOGY GUIDE - For the Dialysis and Desalting of Macromolecules. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
-
ResearchGate. How to desalt zwitterions?. [Link]
- Google Patents.
-
GEA. Crystallization of Amino Acids. [Link]
- Google Patents.
- Google Patents.
-
Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]
-
UMass Lowell. Recrystallization1. [Link]
-
PMC. Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. [Link]
- Google Patents. US5484531A - Process for the removal of inorganic salts.
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]
-
PubChem. 4-[Isopropyl(methyl)amino]benzoic acid. [Link]
-
Wikipedia. p-Toluic acid. [Link]
Sources
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. goldbio.com [goldbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 12. 193.16.218.141 [193.16.218.141]
- 13. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Advanced Synthesis of Sterically Demanding para-Substituted Benzoic Acids
Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Overcoming Steric & Electronic Hindrance in Benzoic Acid Construction
Core Directive & Scope
The Steric Paradox: In theory, para-substitution is the least sterically hindered position on the benzene ring relative to the reaction center. However, in high-value drug discovery (e.g., installing a carboxyl "warhead" on a complex drug scaffold), a bulky para-substituent (e.g., adamantyl, piperazinyl-linker, or rigid polycycle) introduces hydrodynamic bulk and solubility challenges that mimic steric hindrance.
This guide addresses the synthesis of benzoic acids where the substrate itself is sterically demanding , preventing standard oxidative addition or causing aggregation that stalls classical Grignard pathways.
Decision Matrix: Method Selection
Before proceeding, select your workflow based on your precursor's functional group and structural rigidity.
Figure 1: Strategic decision tree for selecting the optimal carboxylation pathway based on substrate constraints.
Method A: Palladium-Catalyzed Carbonylation (CO Surrogates)
Best for: Complex substrates with sensitive functional groups (esters, nitriles) where harsh bases are forbidden.
The Technical Hurdle
With bulky para-substituted aryl halides, the Reductive Elimination step in the catalytic cycle is often the rate-determining step. Standard ligands (PPh3) fail because they cannot force the large substrate and the carboxyl group together.
The Solution: Bulky Electron-Rich Ligands
We utilize P(t-Bu)3 or Xantphos . These ligands are spatially demanding; they wrap around the Palladium, forcing the substrate and CO moiety to "squeeze" out (reductive elimination) to relieve steric strain.
Protocol: Phenyl Formate CO-Free Carbonylation
Avoids the safety hazards of CO gas cylinders while maintaining high reactivity.
Reagents:
-
Substrate: 1.0 equiv (Bulky Aryl Bromide)
-
CO Source: Phenyl Formate (1.5 equiv)
-
Catalyst: Pd(OAc)2 (3 mol%)
-
Ligand: Xantphos (4.5 mol%) or P(t-Bu)3·HBF4
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Acetonitrile (0.2 M)
Step-by-Step:
-
Inerting: Charge a reaction vial with Pd(OAc)2, Ligand, and Aryl Bromide. Evacuate and backfill with Argon (3x).
-
Activation: Add degassed Acetonitrile and Triethylamine. Stir for 5 mins at RT to pre-form the active Pd(0) species (solution often turns yellow/orange).
-
Addition: Add Phenyl Formate via syringe.
-
Heating: Heat to 80°C for 12-16 hours.
-
Note: Phenyl formate decomposes in situ to release CO and Phenol. The Phenol is scavenged by the base.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove amine salts and phenol), then brine. Dry over Na2SO4.
Why this works: The in situ generation of CO keeps the concentration low, preventing catalyst saturation, while the bulky ligand accelerates the expulsion of the bulky product [1].
Method B: The "Turbo-Grignard" Exchange
Best for: Extremely hindered substrates that are chemically inert but suffer from aggregation/solubility issues.
The Technical Hurdle
Classical Grignard formation (Mg turnings) often fails with bulky aryl halides because the formed organomagnesium species form large aggregates (oligomers) that crash out of solution or react sluggishly.
The Solution: Lithium Chloride De-aggregation
Using Knochel’s Turbo Grignard (iPrMgCl·LiCl) .[1] The LiCl breaks the organomagnesium dimers into monomers, significantly increasing solubility and reactivity (the "Turbo" effect) [2].
Protocol: Halogen-Metal Exchange
Reagents:
-
Substrate: 1.0 equiv (Bulky Aryl Iodide preferred; Bromide is slower)
-
Reagent: iPrMgCl·LiCl (1.1 equiv, ~1.3M in THF)
-
Electrophile: CO2 (gas) or Dry Ice (excess)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Dissolve the bulky aryl iodide in anhydrous THF under Argon. Cool to -20°C .
-
Critical: Do not cool to -78°C initially; the exchange kinetics for bulky substrates are too slow. -20°C is the sweet spot.
-
-
Exchange: Add iPrMgCl·LiCl dropwise.[1] Stir at -20°C for 30-60 mins.
-
QC Check: Aliquot 0.1 mL, quench with water, and check LCMS. You should see the de-halogenated product (Ar-H). If Ar-I remains, warm to 0°C.
-
-
Carboxylation: Once exchange is complete, bubble CO2 gas (dried through a CaCl2 tube) into the solution for 15 mins, or pour the reaction mixture onto crushed, washed dry ice.
-
Quench: Acidify with 2M HCl to pH 2. Extract with diethyl ether.[2]
Mechanism Visualization:
Figure 2: The role of LiCl in stabilizing the monomeric reactive species.
Troubleshooting & FAQs
Symptom 1: "I see the de-halogenated product (Ar-H) instead of the acid."
-
Diagnosis: Protodehalogenation. Moisture entered the system, or the metal-halogen exchange happened, but the CO2 insertion was too slow/wet.
-
Fix:
-
Dry the CO2 source (use a drying tube if using gas).
-
If using Method B, ensure the temperature is low enough (-20°C) to stabilize the Ar-Mg species but warm enough to react.
-
Switch to Method A (Carbonylation); it is less susceptible to moisture than Grignards.
-
Symptom 2: "The reaction stalls at 50% conversion in Carbonylation."
-
Diagnosis: Catalyst poisoning or CO saturation.
-
Fix:
-
Switch ligand to Xantphos or CataCXium A . These bidentate or bulky ligands prevent the formation of inactive Pd-carbonyl clusters [3].
-
Increase temperature to 100°C if the substrate allows.
-
Symptom 3: "My bulky alkyl precursor won't oxidize with KMnO4."
-
Diagnosis: Phase transfer issue. The bulky lipophilic tail prevents the molecule from entering the aqueous KMnO4 phase.
-
Fix: Use TBHP (70% aq) + Oxone in a biphasic system with a phase transfer catalyst (TBAB). Alternatively, use Co(OAc)2/Mn(OAc)2 in acetic acid (industrial Amoco process conditions) which works in a homogeneous organic phase [4].
Quantitative Comparison of Methods
| Feature | Method A: Pd-Carbonylation | Method B: Turbo-Grignard | Method C: Radical Oxidation |
| Precursor | Aryl Bromide/Iodide | Aryl Iodide | Aryl Methyl/Alkyl |
| Steric Tolerance | High (with correct ligand) | Very High (solubility is key) | Medium |
| Funct. Group Comp. | Excellent (Esters, Nitriles safe) | Low (No ketones/aldehydes) | High (Oxidatively stable only) |
| Key Reagent | Phenyl Formate / Pd(P-tBu3) | iPrMgCl·LiCl | TBHP / Oxone |
| Primary Risk | Incomplete conversion | Moisture sensitivity | Over-oxidation |
References
-
Ueda, T., Konishi, H., & Manabe, K. (2012).[3] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[3] Organic Letters, 14(12), 3100–3103.[3] Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Martinelli, J. R., Watson, D. A., Freckmann, D. M., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. Link
-
Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158. Link
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 4-((Isopropylamino)methyl)benzoic Acid
The following guide provides an in-depth technical analysis and comparison of the 1H NMR interpretation for 4-((Isopropylamino)methyl)benzoic acid . This document is structured to serve researchers and drug development professionals, focusing on spectral differentiation, impurity profiling, and self-validating interpretation protocols.
Executive Summary
4-((Isopropylamino)methyl)benzoic acid (CAS 96084-40-1) is a zwitterionic secondary amine intermediate often synthesized via the reductive amination of 4-carboxybenzaldehyde.[1] Its NMR spectrum is defined by the interplay between the rigid aromatic core and the flexible isopropylamino side chain.
This guide compares the target molecule against its primary synthetic precursor (4-Formylbenzoic acid ) and its closest structural analog (4-(Aminomethyl)benzoic acid , PAMBA). The objective is to provide a robust framework for structural confirmation and purity assessment without relying on "black box" automated assignments.
Part 1: Structural Deconstruction & Spectral Logic
To interpret the spectrum accurately, we treat the molecule as two distinct magnetic environments coupled through the benzylic methylene bridge.
The Aromatic Core (Benzoic Acid Moiety)
-
System: AA'BB' spin system (para-substituted benzene).
-
Environment: The carboxylic acid group is electron-withdrawing (deshielding), pushing the ortho protons downfield. The alkylaminomethyl group is weakly donating/neutral depending on protonation state.
-
Prediction: Two doublets (
).- (Protons ortho to COOH).
- (Protons meta to COOH).
The Aliphatic Side Chain (Isopropylamino Group)
-
Benzylic Methylene (
): A singlet (or broad doublet if NH coupling is resolved).-
Shift:
.
-
-
Isopropyl Methine (
): A septet due to coupling with two methyl groups.-
Shift:
.
-
-
Isopropyl Methyls (
): A strong doublet.-
Shift:
.
-
Part 2: Comparative Analysis (Target vs. Alternatives)
The following table contrasts the target molecule with its critical process impurities and analogs. All data assumes DMSO-d6 as the solvent, which is preferred for zwitterionic solubility.
| Feature | Target: 4-((Isopropylamino)methyl)benzoic acid | Analog: 4-(Aminomethyl)benzoic acid (PAMBA) | Precursor: 4-Formylbenzoic acid |
| Benzylic | Singlet, ~3.8 - 4.1 ppm | Singlet, ~4.0 ppm | Absent |
| Aldehyde | Absent | Absent | Singlet, ~10.1 ppm |
| Isopropyl | Septet, ~2.9 ppm | Absent | Absent |
| Isopropyl | Doublet, ~1.2 ppm | Absent | Absent |
| Aromatic Region | AA'BB' (~7.4 / 7.9 ppm) | AA'BB' (~7.5 / 7.9 ppm) | AA'BB' (~8.0 / 8.1 ppm)* |
| Amine | Broad singlet (1H) | Broad signal (2H/3H) | Absent |
*Note: The aldehyde group is more electron-withdrawing than the amine, shifting the aromatic signals further downfield.
Part 3: Detailed Assignment Protocol
This protocol is designed to be self-validating. If Step 1 fails, do not proceed to Step 2.
Step 1: Validate the Aromatic Region (Integration Check)
-
Action: Integrate the two aromatic doublets (approx. 7.4 and 7.9 ppm).
-
Validation: The integral ratio must be 1:1 (representing 2 protons each).
-
Insight: If the integration is skewed, check for unreacted starting material (4-formylbenzoic acid) which overlaps in the 7.9–8.1 ppm region.
Step 2: Confirm the Isopropyl "Fingerprint"
-
Action: Locate the doublet at ~1.2 ppm (6H) and the septet at ~2.9 ppm (1H).
-
Causality: The septet proves the presence of a
connected to two methyls. The coupling constant ( ) for both should be identical ( ). -
Troubleshooting: If the septet is obscured by the water peak (approx. 3.3 ppm in DMSO), add a drop of
to shift the water signal or use .
Step 3: The Benzylic Bridge (Connectivity)
-
Action: Identify the singlet at ~3.9 ppm (2H).
-
Validation: In a COSY (Correlation Spectroscopy) experiment, this peak should show no correlations to the aromatic ring protons (due to 4-bond distance) but may show a weak cross-peak to the NH proton if exchange is slow.
-
Critical Check: If this peak appears as a doublet of doublets, it implies chirality or restricted rotation, which is unexpected for this molecule and suggests a constrained impurity (e.g., cyclized isoindolinone derivative).
Part 4: Experimental Methodology
Sample Preparation
The zwitterionic nature of the target requires specific handling to ensure sharp peaks.
-
Solvent Selection: Use DMSO-d6 for routine analysis.
-
Why? The compound is likely insoluble in
. is an alternative but will exchange the acidic/amine protons, removing the COOH and NH signals.
-
-
pH Adjustment (Optional): If peaks are broad:
-
Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to protonate the amine fully (
). This often sharpens the benzylic and methine signals by preventing exchange broadening.
-
-
Concentration: Prepare at 10-15 mg/mL. Higher concentrations may lead to aggregation and line broadening.
Visualization of Interpretation Logic
Caption: Decision tree for validating the identity of 4-((Isopropylamino)methyl)benzoic acid via 1H NMR.
References
-
ChemicalBook. 4-(Aminomethyl)benzoic acid 1H NMR Spectrum. (Accessed 2026).[2][3] Reliable source for the spectral data of the primary amine analog (PAMBA). Link
-
Royal Society of Chemistry (RSC). N-phenethyl-6-(3-fluorophenyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (HA-1a) 1H NMR Data. (Accessed 2026).[2][3] Provides comparative chemical shift data for benzylic amine systems in DMSO-d6. Link
-
National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn Reson Chem. 2006 May;44(5):491-509.[3] Authoritative guide on solvent-induced shifts for amines and acids. Link
-
BenchChem. Synthesis of 4-Isopropylbenzylamine via Reductive Amination. (Accessed 2026).[2][3] Technical guide on the reductive amination pathway and expected intermediate shifts. Link
-
Organic Syntheses. N-Methyl-O-benzoylhydroxylamine hydrochloride.[4] Org.[5] Synth. 2005, 82, 134. Provides foundational NMR data for benzoic acid derivatives. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. reddit.com [reddit.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 4-((Isopropylamino)methyl)benzoic acid
[1]
Executive Summary & Chemical Context
4-((Isopropylamino)methyl)benzoic acid (CAS: 96084-40-1) is a critical pharmaceutical intermediate, often utilized in the synthesis of meglitinide class antidiabetic drugs (e.g., Repaglinide).[1][2]
Unlike simple organic acids, this molecule is zwitterionic (containing both a basic secondary amine and an acidic carboxyl group).[1] This dual nature dictates its physical behavior: it often exists as a high-melting-point solid with significant lattice energy, making it prone to static charge generation and difficult solubilization without pH adjustment.[1]
Core Hazards:
Risk Assessment & PPE Strategy
The "Why" Behind the Protocol
Standard laboratory safety often treats all white powders identically.[1] However, the secondary amine moiety in this compound introduces a basicity that can cause immediate irritation to mucous membranes upon inhalation, distinct from pure acid burns.[1] Furthermore, the zwitterionic lattice structure often results in "fly-away" powders that bypass standard draft shields if airflow is turbulent.[1]
PPE Selection Matrix
The following protection levels are designed to mitigate specific exposure pathways.
| Component | Standard Handling (Weighing/Transfer) | High-Risk (Spills/Aerosolization) | Scientific Rationale |
| Hand Protection | Nitrile (Single Layer) Min.[1] Thickness: 5 mil (0.12 mm) | Nitrile (Double Layer) Outer: 8 mil, Inner: 4 mil | Nitrile offers superior chemical resistance to weak amines and acids compared to latex.[1] Latex is permeable to some organic bases.[1][3] |
| Eye Protection | Safety Glasses Side shields required (ANSI Z87.[1]1) | Chemical Splash Goggles Indirect venting | Dust particles can bypass glasses.[1] Goggles seal the ocular cavity against airborne amine particulates.[1] |
| Respiratory | Fume Hood Sash height <18 inches | N95/P100 Respirator Required if outside hood | The STOT SE 3 rating indicates respiratory tract irritation.[1] Engineering controls (hood) are primary; respirators are secondary.[1] |
| Body | Lab Coat Cotton/Poly blend, buttoned | Tyvek® Sleeves/Apron Disposable | Prevents migration of static-charged powder onto street clothes.[1] |
Operational Workflows
Protocol A: Weighing & Static Control
Problem: Zwitterionic solids are prone to triboelectric charging (static), causing the powder to "jump" or adhere to the spatula, leading to inaccurate weighing and potential inhalation exposure.
-
Environmental Control: Use an ionizing fan or antistatic gun inside the balance enclosure if available.[1]
-
Vessel Selection: Use glass weighing boats or antistatic plastic.[1] Avoid standard polystyrene boats which exacerbate static.[1]
-
Transfer: Do not tap the spatula against the boat. Use a "pour and tap" method to minimize kinetic energy transfer to the powder.[1]
Protocol B: Solubilization (The "Isoelectric Trap")
Problem: At neutral pH, the molecule is at its isoelectric point (zwitterion), where solubility is lowest.[1] Researchers often add excessive solvent, failing to dissolve the solid.[1]
-
Calculation: Determine the stoichiometry.
-
Adjustment:
-
Execution: Add the solvent and the base/acid modifier simultaneously to break the lattice energy immediately.[1]
Protocol C: PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.
Emergency Response & Disposal
Exposure Response Workflow
In the event of exposure, the amphoteric nature of the chemical means it can act as both a weak base and a weak acid. Water is the universal decontamination agent. [1]
-
Eye Contact: Flush immediately with water for 15 minutes .[1][4][5] Do not use neutralizing agents (e.g., vinegar or bicarbonate) in the eyes, as the heat of neutralization can cause further damage.
-
Skin Contact: Wash with soap and water.[1][4][6] If irritation persists (redness/blistering), seek medical attention.[1] The secondary amine can cause sensitization over repeated exposures.[1]
Spill Cleanup (Solid)[1]
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Don N95 respirator and goggles.[1]
-
Method: Do not dry sweep.[1] Use a HEPA vacuum or wet the powder gently with an inert solvent (or water) to create a paste, then wipe up.[1]
-
Disposal: Place in a container labeled "Hazardous Waste - Solid Organic - Irritant."[1]
Disposal Considerations
-
Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) in the waste stream.[1]
-
Classification: Generally classified as "Non-RCRA Hazardous Waste" unless mixed with listed solvents, but must be treated as chemical waste due to aquatic toxicity potential of benzoic acid derivatives.[1]
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
